molecular formula C11H20N2O4 B159543 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 129799-15-1

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No.: B159543
CAS No.: 129799-15-1
M. Wt: 244.29 g/mol
InChI Key: BRXKHIPPSTYCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKHIPPSTYCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373561
Record name 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129799-15-1
Record name 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129799-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-15-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in medicinal chemistry. The document details its chemical structure, physical properties, and established synthetic methodologies. A thorough experimental protocol for a common synthetic route is provided, along with quantitative data to facilitate reproducibility. Furthermore, this guide illustrates the synthetic workflow and the broader utility of N-Boc protected piperazines in drug discovery through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known by its synonym 1-N-Boc-piperazine-2-carboxylic acid methyl ester, is a disubstituted piperazine derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a methyl ester on the adjacent carbon makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 129799-15-1[1]
Molecular Formula C₁₁H₂₀N₂O₄[2]
Molecular Weight 244.29 g/mol [2]
IUPAC Name 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate[2]
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)OC[2]

Diagram 1: Chemical Structure of this compound

Chemical Structure of this compound cluster_piperazine cluster_boc cluster_ester p1 p2 p1->p2 boc_c C p1->boc_c p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 ester_c C p6->ester_c boc_o1 O boc_o2 O boc_c->boc_o2 boc_tbu C(CH₃)₃ boc_o2->boc_tbu ester_o1 O ester_o2 O ester_c->ester_o2 ester_ch3 CH₃ ester_o2->ester_ch3

Caption: 2D representation of the molecular structure.

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common and well-documented method involves the deprotection of a benzyl-protected precursor. An alternative, multi-step approach commences from pyrazine-2-carboxylic acid.

Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This method provides a high-yield synthesis from a commercially available or readily synthesized precursor.[1]

Experimental Protocol:

To a solution of 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol) in methanol (100 mL), 10% Palladium on carbon (Pd/C) (3.0 g, 30% w/w) is added. The resulting mixture is placed in a steel vessel and stirred at room temperature under a hydrogen pressure of 50 psi for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as a light yellow liquid.[1]

Table 2: Quantitative Data for Hydrogenolysis Synthesis

Reagent/ProductMolecular WeightAmountMolesYield
1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate378.43 g/mol 10 g26.5 mmol-
10% Palladium on Carbon-3.0 g--
Methanol32.04 g/mol 100 mL--
Hydrogen2.02 g/mol 50 psi--
This compound244.29 g/mol 5.6 g22.9 mmol88%[1]

Diagram 2: Synthesis Workflow via Hydrogenolysis

G start Start: 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate in Methanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenation Hydrogenate at 50 psi for 5 hours at room temperature add_catalyst->hydrogenation filtration Filter through diatomaceous earth hydrogenation->filtration concentration Concentrate under reduced pressure filtration->concentration product Product: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate concentration->product

Caption: Step-by-step workflow for the synthesis.

Multi-step Synthesis from Pyrazine-2-carboxylic Acid

An alternative synthesis route begins with pyrazine-2-carboxylic acid and proceeds through esterification, hydrogenation, and a subsequent esterification reaction to yield the target molecule.[3] While the full detailed protocol for each step is not publicly available, the general transformation is a key strategy for constructing the piperazine ring system.

Role in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery. Its utility has been demonstrated in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines, which act as melanocortin-4 receptor (MC4R) agonists.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[4] The Boc-protecting group allows for selective functionalization at the unprotected nitrogen, enabling the construction of diverse chemical libraries for high-throughput screening.

Diagram 3: Role in Medicinal Chemistry

G start 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate deprotection Deprotection of Boc group start->deprotection coupling Coupling with other moieties deprotection->coupling library Diverse Chemical Library coupling->library screening High-Throughput Screening library->screening agonists e.g., Melanocortin-4 Receptor Agonists screening->agonists

Caption: General utility in drug discovery workflows.

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, and a reliable, high-yield synthetic protocol. The presented information, including quantitative data and workflow diagrams, is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their research and development endeavors. The versatile nature of this molecule, coupled with the significance of the piperazine scaffold, ensures its continued relevance in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-N-Boc-2-piperazinecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-N-Boc-2-piperazinecarboxylic acid methyl ester, a key building block in the development of novel pharmaceuticals. This document outlines common synthetic routes, detailed experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

1-N-Boc-2-piperazinecarboxylic acid methyl ester is a valuable heterocyclic intermediate characterized by a piperazine ring system. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid at the 2-position is esterified to a methyl ester. This specific arrangement of functional groups makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen.

Synthetic Pathways

The synthesis of 1-N-Boc-2-piperazinecarboxylic acid methyl ester can be approached through several strategic routes. The most direct method involves the esterification of the corresponding carboxylic acid. An alternative, multi-step approach can be employed starting from readily available chiral precursors.

A common and direct synthesis involves the esterification of (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid. This method is efficient for researchers who have access to the carboxylic acid precursor.

Synthesis_Pathway start (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid product 1-N-Boc-2-piperazinecarboxylic acid methyl ester start->product Esterification reagent Trimethylsilyldiazomethane Methanol, Dichloromethane reagent->product Multi_Step_Synthesis A D-asparagine B Cbz-protected intermediate A->B CbzCl C Hofmann degradation product B->C Hofmann Degradation D Esterified intermediate C->D Esterification E Boc-protected intermediate D->E Boc anhydride F Cyclized product E->F Cyclization G 1-N-Boc-2-piperazinecarboxylic acid methyl ester F->G Cbz deprotection Experimental_Workflow start Combine Reactants: (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, Methanol, Dichloromethane stir1 Stir at Room Temperature (10 minutes) start->stir1 add_reagent Dropwise Addition of Trimethylsilyldiazomethane stir1->add_reagent stir2 Stir at Room Temperature (16 hours) add_reagent->stir2 workup Solvent Removal (Reduced Pressure, ~35°C) stir2->workup purification Silica Gel Column Chromatography workup->purification product Obtain Oily Product: 1-N-Boc-2-piperazinecarboxylic acid methyl ester purification->product

In-Depth Technical Guide: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129799-15-1

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 2-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129799-15-1[1][2]
Molecular Formula C₁₁H₂₀N₂O₄[1][3]
Molecular Weight 244.29 g/mol [1][3]
Appearance Colorless to light yellow oil/liquid[4]
Boiling Point 321.3±37.0 °C (Predicted)[4]
Density 1.118 g/mL (Predicted)[4]
pKa 7.25±0.40 (Predicted)[4]
Storage Temperature 2-8°C, protect from light[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. The following is a representative experimental protocol.[5]

Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid

This protocol involves three main steps: esterification of pyrazine-2-carboxylic acid, hydrogenation of the pyrazine ring, and Boc protection of the piperazine nitrogen.

Step 1: Methyl pyrazine-2-carboxylate Synthesis

  • To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) in methanol (100 mL), add thionyl chloride (57.51 g, 0.48 mol) dropwise at 0–10°C.

  • Stir the mixture overnight at room temperature (23°C).

  • Concentrate the reaction mixture under reduced pressure.

  • Adjust the pH of the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture twice with ethyl acetate.

  • Combine the organic phases and concentrate to yield methyl pyrazine-2-carboxylate as a light yellow solid.[5]

Step 2: Methyl piperazine-2-carboxylate Synthesis

  • Hydrogenate the methyl pyrazine-2-carboxylate from Step 1. (Detailed experimental conditions for this specific hydrogenation were not available in the searched literature, but typically involve a catalyst such as Palladium on carbon under a hydrogen atmosphere).

Step 3: this compound Synthesis

  • To a solution of methyl piperazine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound as a colorless oil.[5]

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of this compound A Pyrazine-2-carboxylic Acid B Methyl pyrazine-2-carboxylate A->B Esterification (SOCl₂, MeOH) C Methyl piperazine-2-carboxylate B->C Hydrogenation (e.g., H₂, Pd/C) D This compound C->D Boc Protection ((Boc)₂O, Base) Drug_Discovery_Application cluster_1 Drug Discovery Funnel A 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate B Synthesis of Piperazine-based Bioactive Molecules A->B Chemical Synthesis C Screening for Receptor Binding (e.g., D2, 5-HT1A) B->C Biological Assays D Lead Optimization C->D Structure-Activity Relationship Studies E Drug Candidate D->E Preclinical Development Receptor_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Dopamine Dopamine D2R D2 Receptor (Gαi/o-coupled) Dopamine->D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Response_D2 Cellular Response (Inhibition) PKA_D2->Response_D2 Serotonin Serotonin HT1AR 5-HT1A Receptor (Gαi/o-coupled) Serotonin->HT1AR AC_5HT1A Adenylyl Cyclase HT1AR->AC_5HT1A GIRK GIRK Channel HT1AR->GIRK Gβγ cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Response_5HT1A Cellular Response (Inhibition) PKA_5HT1A->Response_5HT1A Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Response_5HT1A

References

An In-depth Technical Guide to C11H20N2O4: Focus on 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C11H20N2O4 represents several isomeric compounds. This guide provides a detailed technical overview of one of the most significant isomers in the context of pharmaceutical research and development: 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS No: 252720-31-3). This compound is a valuable bifunctional building block in medicinal chemistry, featuring a piperidine scaffold, a common motif in drug molecules.[1] Its structure incorporates a protected amine and a carboxylic acid, making it a versatile intermediate for the synthesis of more complex molecules, including peptide mimetics and enzyme inhibitors.[2]

This document outlines the known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and explores its relevance in drug discovery.

Physical and Chemical Properties

Quantitative data for 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is summarized below. It is important to note that some of the listed properties are predicted values from computational models, as extensive experimental data is not always available for research chemicals.

Table 1: Physical and Chemical Properties of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

PropertyValueSource
Molecular Formula C11H20N2O4[3]
Molecular Weight 244.29 g/mol [3]
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid[3]
CAS Number 252720-31-3[3]
Canonical SMILES CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O[4]
InChI Key RAENIWWUAIMXSI-UHFFFAOYSA-N[3]
Physical Form Solid-
Purity ≥95%[4]
Storage 2-8°C, sealed in a dry, dark place[5]
XLogP3 (Predicted) -1.8[3]
Topological Polar Surface Area (TPSA) 87.7 Ų[3]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 2[4]

Experimental Protocols

Synthesis of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

A common synthetic route to obtain 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid involves the hydrolysis of a hydantoin precursor.[6]

Experimental Workflow: Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydantoin Formation cluster_product1 Intermediate Product cluster_reaction2 Step 2: Boc Protection cluster_product2 Intermediate Product cluster_reaction3 Step 3: Hydrolysis cluster_final Final Product 4-piperidone monohydrate hydrochloride 4-piperidone monohydrate hydrochloride node_r1 Reaction in Methanol/Water 4-piperidone monohydrate hydrochloride->node_r1 Ammonium carbonate Ammonium carbonate Ammonium carbonate->node_r1 Potassium cyanide Potassium cyanide Potassium cyanide->node_r1 Piperidine-4-spiro-5'-hydantoin Piperidine-4-spiro-5'-hydantoin node_r1->Piperidine-4-spiro-5'-hydantoin node_r2 Reaction with Di-tert-butyl dicarbonate and Triethylamine in 1,2-Dimethoxyethane Piperidine-4-spiro-5'-hydantoin->node_r2 1'-tert-Butoxycarbonylpiperidine-4-spiro-5'-hydantoin 1'-tert-Butoxycarbonylpiperidine-4-spiro-5'-hydantoin node_r2->1'-tert-Butoxycarbonylpiperidine-4-spiro-5'-hydantoin node_r3 Reaction with Potassium Hydroxide in THF/Water 1'-tert-Butoxycarbonylpiperidine-4-spiro-5'-hydantoin->node_r3 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid node_r3->4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Caption: Synthetic workflow for 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid.

Detailed Protocol:

  • Hydantoin Formation: 4-Piperidone monohydrate hydrochloride, ammonium carbonate, and potassium cyanide are reacted in a mixture of methanol and water at room temperature.[6]

  • Boc Protection: The resulting piperidine-4-spiro-5'-hydantoin is then protected with di-tert-butyl dicarbonate in the presence of triethylamine in 1,2-dimethoxyethane.[6]

  • Hydrolysis: The final step involves the hydrolysis of the 1'-tert-butoxycarbonylpiperidine-4-spiro-5'-hydantoin intermediate using potassium hydroxide in a tetrahydrofuran (THF) and water mixture to yield the desired product.[6]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm), and the amine and carboxylic acid protons (broad singlets which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid (typically in the range of 155-180 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. For a related compound, 1-tert-Butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, the piperidine carbons appear around 33.8, 41.2, and 61.1 ppm.[6]

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[7]

  • A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹.[7]

  • The C=O stretching of the carbamate (Boc group) will also be present, typically around 1680-1700 cm⁻¹.

  • N-H stretching of the amine will be visible around 3300-3500 cm⁻¹.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. For a derivative, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, a clear molecular ion peak was observed.[8]

Analytical Workflow

G cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Obtained cluster_confirmation Confirmation Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Structural Information (¹H, ¹³C) Structural Information (¹H, ¹³C) NMR Spectroscopy->Structural Information (¹H, ¹³C) Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification Molecular Weight and Formula Confirmation Molecular Weight and Formula Confirmation Mass Spectrometry->Molecular Weight and Formula Confirmation Identity and Purity Confirmed Identity and Purity Confirmed Structural Information (¹H, ¹³C)->Identity and Purity Confirmed Functional Group Identification->Identity and Purity Confirmed Molecular Weight and Formula Confirmation->Identity and Purity Confirmed

Caption: Workflow for the analytical characterization of the synthesized compound.

Role in Drug Discovery and Signaling Pathways

While 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid itself is not known to have direct biological activity, its significance lies in its role as a versatile scaffold in the synthesis of novel therapeutic agents.[9][10] The piperidine ring is a common structural feature in many approved drugs due to its favorable pharmacokinetic properties.

The bifunctional nature of this molecule allows for the introduction of various substituents at both the amine and carboxylic acid positions, enabling the generation of diverse chemical libraries for high-throughput screening. This is particularly valuable in the development of enzyme inhibitors and receptor ligands.[2]

Although this specific compound does not directly participate in known signaling pathways, its derivatives, particularly peptide mimetics, can be designed to interact with various cellular targets. A relevant area of research for amino acid derivatives is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[11][12] Amino acids are potent activators of the mTORC1 complex.[11][13] Synthetic amino acid derivatives are often explored for their potential to modulate this pathway in various diseases, including cancer and metabolic disorders.

mTORC1 Signaling Pathway Activation by Amino Acids

G cluster_input Input cluster_sensing Sensing Mechanism cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Amino Acids Amino Acids v-ATPase v-ATPase Amino Acids->v-ATPase activate Rag GTPases Rag GTPases mTORC1 mTORC1 Rag GTPases->mTORC1 recruit and activate Ragulator Ragulator Ragulator->Rag GTPases activate v-ATPase->Ragulator activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Cell Growth Cell Growth mTORC1->Cell Growth promote Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition promote

Caption: Simplified diagram of the mTORC1 signaling pathway activation by amino acids.

Conclusion

4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a key chemical intermediate with the molecular formula C11H20N2O4. While it does not possess inherent biological activity, its structural features make it an invaluable tool for medicinal chemists and drug development professionals. The ability to selectively functionalize both the amine and carboxylic acid moieties allows for the creation of diverse molecular architectures for the exploration of new therapeutic targets. A thorough understanding of its synthesis and characterization is crucial for its effective application in the development of next-generation pharmaceuticals.

References

A Technical Guide to 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate is a heterocyclic organic compound featuring a piperazine core. The piperazine ring is a prevalent structural motif in medicinal chemistry, known for its ability to form multiple hydrogen bonds, modulate acid-base and lipophilic-hydrophilic properties, and enhance the water solubility of molecules.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, particularly for professionals in drug discovery and development. This compound, often protected with a tert-butoxycarbonyl (Boc) group, serves as a critical building block in the synthesis of more complex molecules with potential therapeutic activities.[2][3]

Nomenclature and Chemical Identity

The standard nomenclature and identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name: 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate[4]

  • CAS Number: 129799-15-1[4][5]

  • Molecular Formula: C11H20N2O4[4][5]

  • Synonyms: 1-N-Boc-piperazine-2-carboxylic acid methyl ester, Methyl 1-Boc-piperazine-2-carboxylate, N-Boc-piperazine-2-carboxylic acid methyl ester[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These computed properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 244.29 g/mol PubChem[4][5]
Exact Mass 244.14230712 DaPubChem[4]
XLogP3 0.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 4PubChem[4]
Topological Polar Surface Area 55.6 ŲPubChem[4]
Heavy Atom Count 17PubChem[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols derived from documented methods.

General Synthetic Workflow

The synthesis often involves the protection and functionalization of a piperazine or pyrazine precursor. A common strategy is the hydrogenation of a substituted pyrazine followed by esterification and protection.

G cluster_0 Synthesis of this compound A Pyrazine-2-carboxylic acid B Esterification A->B Reagents C Hydrogenation Reduction B->C Intermediate D Second Esterification C->D Intermediate E Final Product D->E Purification

Caption: General synthesis workflow from pyrazine-2-carboxylic acid.

Protocol 1: From 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate

This method involves the debenzylation of a protected piperazine precursor via catalytic hydrogenation.

Materials:

  • 1-benzyl 4-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (Intermediate 17)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Diatomaceous earth (Celite)

  • Hydrogen gas (H2) source

  • Steel reaction vessel

Procedure:

  • A solution of Intermediate 17 (e.g., 10 g, 26.5 mmol) is prepared in methanol (100 mL).[2]

  • To this solution, 10% Pd/C (30% w/w, 3.0 g) is added.[2]

  • The mixture is transferred to a steel vessel and placed under a hydrogen atmosphere at 50 psi.[2]

  • The reaction is stirred at room temperature for 5 hours.[2]

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[2]

  • The filtrate is concentrated under reduced pressure to remove the solvent.[2]

  • The resulting crude product is purified to afford this compound as a light yellow liquid (yield: 88%).[2]

Protocol 2: Synthesis from Pyrazine-2-carboxylic Acid

This protocol outlines a multi-step synthesis starting from pyrazine-2-carboxylic acid.

Steps:

  • Esterification: Pyrazine-2-carboxylic acid is first esterified.

  • Hydrogenation Reduction: The pyrazine ring is reduced to a piperazine ring.

  • Second Esterification/Protection: The piperazine is then further esterified and protected to yield the final product.[1]

This method provides a versatile route to various piperazine derivatives by modifying the starting materials and reaction conditions.[1]

Applications in Drug Development

Piperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[7] The structural versatility of the piperazine scaffold allows for the fine-tuning of pharmacological properties.[7]

Role as a Chemical Intermediate: this compound is a valuable intermediate in the synthesis of novel therapeutic agents. It is particularly used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines, which have been investigated as agonists for the melanocortin-4 receptor (MC4R).[2] The MC4R is a target for drugs aimed at treating obesity and other metabolic disorders.

Logical Relationship in Drug Discovery

G A 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate B Chemical Synthesis A->B C Piperazinylcarbonylamino- methylcarbonylpiperidines B->C D MC4R Agonists C->D E Therapeutic Target: Obesity, Metabolic Disorders D->E

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key intermediate in the development of melanocortin-4 receptor (MC4R) agonists. This document details the available data, outlines experimental protocols for its synthesis and characterization, and contextualizes its application within a critical signaling pathway relevant to drug discovery.

Chemical Identity

IUPAC Name This compound
Synonyms 1-N-Boc-2-piperazinecarboxylic acid methyl ester, Methyl 1-Boc-piperazine-2-carboxylate
CAS Number 129799-15-1[1][2]
Molecular Formula C₁₁H₂₀N₂O₄[1]
Molecular Weight 244.29 g/mol [1]
Structure Chemical structure of this compound

Spectroscopic Data

While this compound is commercially available and widely cited as a synthetic intermediate, publicly accessible, experimentally-derived spectroscopic data is limited. The following tables are structured to present typical characterization data for this compound. This data can be obtained upon request from various chemical suppliers.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not publicly available

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
Data not publicly availableC=O (ester and carbamate)
C-N stretching
C-H stretching (aliphatic)
C-O stretching

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/zIon Type
Data not publicly available[M+H]⁺
[M+Na]⁺

Experimental Protocols

The following protocols are based on established synthetic and analytical methodologies for similar piperazine derivatives and provide a framework for the preparation and characterization of this compound.

A common route for the synthesis of this compound involves the debenzylation of a protected precursor.[3]

Reaction Scheme:

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate → this compound

Materials and Reagents:

  • 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (Intermediate)

  • Methanol (MeOH), anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate in anhydrous methanol, 10% Pd/C (typically 10-30% w/w) is added under an inert atmosphere (e.g., Argon or Nitrogen).

  • The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm or higher pressure, e.g., 50 psi) at room temperature.[3]

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a light yellow oil.[3]

The following are general procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

  • For ¹³C NMR, data is reported as chemical shift (δ) in ppm.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CH₂Cl₂).

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

  • Data is reported as the mass-to-charge ratio (m/z).

Application in Drug Development: Melanocortin-4 Receptor (MC4R) Agonist Synthesis

This compound serves as a crucial building block in the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists. The MC4R is a G-protein coupled receptor (GPCR) that plays a key role in the regulation of energy homeostasis, appetite, and body weight.[4][5] Dysregulation of the MC4R signaling pathway is associated with obesity.[5]

The diagram below illustrates the canonical signaling pathway of the melanocortin-4 receptor.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds & Activates AgRP AgRP (Antagonist) AgRP->MC4R Binds & Inhibits Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (↓ Food Intake, ↑ Energy Expenditure) PKA->Cellular_Response Phosphorylates Targets

Caption: Melanocortin-4 Receptor (MC4R) signaling cascade.

The following diagram outlines a generalized workflow for the synthesis and evaluation of a novel MC4R agonist utilizing this compound.

Synthesis_Workflow Start Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate Coupling Peptide Coupling or Chemical Modification Start->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Receptor Binding, cAMP) Characterization->In_Vitro Lead_Optimization Lead Optimization In_Vitro->Lead_Optimization Data informs Lead_Optimization->Coupling Iterative process In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Promising candidates

Caption: Drug discovery workflow for MC4R agonists.

References

A Technical Guide to the NMR and Mass Spectra of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of piperazine derivatives. The piperazine scaffold is a ubiquitous feature in numerous active pharmaceutical ingredients (APIs), making a thorough understanding of its spectroscopic properties essential for structural elucidation, purity assessment, and metabolic studies in drug discovery and development.[1][2] This document details experimental protocols, presents key spectral data in tabular format, and visualizes fundamental concepts and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Piperazine Derivatives

NMR spectroscopy is an indispensable tool for the structural characterization of piperazine derivatives, offering detailed insights into the chemical environment of each atom.[3][4] The conformation of the piperazine ring and the nature of its substituents significantly influence the observed chemical shifts and coupling constants.

¹H and ¹³C NMR Spectral Data

The chemical shifts of the piperazine ring protons typically appear in the range of 2.5-4.0 ppm in ¹H NMR spectra. The carbon signals of the piperazine ring are generally observed between 40 and 60 ppm in ¹³C NMR spectra.[5] Substituents on the nitrogen atoms or the ring itself can cause significant shifts in these ranges. For instance, acylation of the nitrogen atoms leads to a downfield shift of the adjacent methylene protons and carbons.[1][2]

The following tables summarize representative ¹H and ¹³C NMR data for a selection of piperazine derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Piperazine Derivatives

CompoundSolventPiperazine Ring ProtonsOther ProtonsReference
Piperazine-2.68 (s, 8H)-[3]
N-BenzoylpiperazineCDCl₃2.81-3.97 (m, 8H)7.40-7.44 (m, 5H, Ar-H)[5]
1-(4-Nitrophenyl)piperazineCDCl₃3.33 (br s, 4H), 3.77 (br s, 4H)7.56 (d, 2H, Ar-H), 8.27 (d, 2H, Ar-H)[5]
1-(2,4-Difluorobenzoyl)piperazineCDCl₃2.92 (br s, 2H), 3.03 (br s, 2H), 3.39 (br s, 2H), 3.85 (br s, 2H)6.85 (t, 1H, Ar-H), 6.96 (t, 1H, Ar-H), 7.40 (m, 1H, Ar-H)[6]
N-Aminoethylpiperazine-2.3-2.8 (m, 12H)-[7]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Piperazine Derivatives

CompoundSolventPiperazine Ring CarbonsOther CarbonsReference
Piperazine-47.9-[3]
N-BenzoylpiperazineCDCl₃43.5, 46.0, 46.6, 49.0124.0 (C-m), 128.2 (C-o), 142.2 (C-i), 148.5 (C-p), 163.1 (C=O)[5]
1-(4-Nitrophenyl)piperazineCDCl₃43.5, 46.0, 46.6, 49.0113.1, 126.1, 137.4, 155.0 (Ar-C), 168.7 (C=S)[5]
1-(2,4-Difluorobenzoyl)piperazineCDCl₃42.4, 45.3, 45.8, 47.4104.4 (t), 112.5 (dd), 120.1 (dd), 130.8 (m), 158.7 (dt), 164.0 (dt) (Ar-C), 164.6 (C=O)[6]

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). The multiplicity of signals is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).

Conformational Dynamics

Many N-substituted piperazine derivatives exhibit dynamic behavior in solution, primarily due to restricted rotation around the amide bond (in the case of acylated piperazines) and the interconversion of the piperazine ring's chair conformations.[1][2][8] This can lead to the observation of broad signals or multiple sets of signals in the NMR spectra at room temperature.[1][5] Variable temperature (VT) NMR studies are often employed to probe these dynamic processes and determine the energy barriers associated with them.[1][6][8]

2D NMR Techniques

For unambiguous assignment of proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[9]

Experimental Protocols for NMR Spectroscopy
  • Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For ¹³C NMR, a higher concentration is needed, generally 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Solvent: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals in the ¹H NMR spectrum.[12] The choice of solvent depends on the solubility of the compound.

  • Filtration: To ensure magnetic field homogeneity and sharp NMR signals, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Tube and Volume: Use a clean, dry 5 mm NMR tube. The sample solution should have a height of approximately 4-5 cm, which corresponds to a volume of about 0.6-0.7 mL.[11][13]

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp lines.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected range of carbon signals (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-25 mg in 0.7 mL deuterated solvent) filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim Magnetic Field load->shim acquire Acquire Spectra (1H, 13C, 2D) shim->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase analyze Integrate & Analyze Structure Elucidation phase->analyze

Mass Spectrometry (MS) of Piperazine Derivatives

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of piperazine compounds. It also provides valuable structural information through the analysis of fragmentation patterns.[3][4]

Ionization Techniques

Both electron ionization (EI) and electrospray ionization (ESI) are commonly used for the analysis of piperazine derivatives.

  • Electron Ionization (EI): This hard ionization technique typically generates a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching. EI is often coupled with gas chromatography (GC-MS).

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI usually produces a protonated molecule ([M+H]⁺) with minimal fragmentation.[5] It is well-suited for coupling with liquid chromatography (LC-MS) and for the analysis of less volatile or thermally labile derivatives. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Fragmentation Patterns

The fragmentation of piperazine derivatives is highly dependent on the nature and position of the substituents.[3][4] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.

For N-Benzylpiperazines (BZP): A characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[14][15]

For N-Phenylpiperazines: Common fragment ions are observed at m/z 119, 70, and 56, resulting from cleavages within and adjacent to the piperazine ring.[14]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives

CompoundIonization ModePrecursor Ion [M+H]⁺Major Fragment Ions (m/z)Reference
Benzylpiperazine (BZP)ESI-MS/MS177.191 (tropylium ion), 134[14][15]
1,4-Dibenzylpiperazine (DBZP)ESI-MS/MS267.291 (tropylium ion), 175[14]
1-(3-Chlorophenyl)piperazine (mCPP)ESI-MS/MS197.1154, 140[14][16]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)ESI-MS/MS231.1188, 174, 145[14][15]
N-Boc-piperazine-C3-COOHESI-MS/MS259.2203 ([M+H-tBu]⁺), 159 ([M+H-Boc]⁺)[3]

Fragmentation_BZP

Experimental Protocols for Mass Spectrometry
  • Standard Solutions: Prepare stock solutions of the piperazine derivatives in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[3]

  • Working Solutions: Dilute the stock solutions with the mobile phase to the desired concentration for analysis.

  • Biological Samples: For analysis in biological matrices like plasma or urine, sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

The following is a general protocol for the LC-MS/MS analysis of piperazine derivatives:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is usually preferred for piperazine derivatives due to the basic nature of the nitrogen atoms.

    • Scan Mode: For quantitative analysis, multiple reaction monitoring (MRM) is often used for its high selectivity and sensitivity.[17] For qualitative analysis and structural elucidation, a full scan followed by product ion scans of the precursor ion is performed.

    • Collision Energy: The collision energy in MS/MS experiments should be optimized to obtain a good distribution of fragment ions.

LCMS_Workflow cluster_prep_ms Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis_ms Data Analysis prep_ms Prepare Solution (e.g., in Methanol) inject Inject Sample prep_ms->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 MS1: Precursor Ion Selection ionize->ms1 fragment Collision-Induced Dissociation (CID) ms1->fragment ms2 MS2: Fragment Ion Detection fragment->ms2 analyze_ms Identify Molecular Ion & Fragmentation Pattern ms2->analyze_ms

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization and analysis of piperazine derivatives. This guide has outlined the key spectral features, provided representative data, and detailed the experimental protocols necessary for researchers in the field of drug development and chemical sciences. A thorough understanding and application of these techniques are critical for the successful identification, quantification, and quality control of piperazine-containing compounds.

References

Commercial Suppliers and Quality Control of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in pharmaceutical synthesis. It also details essential experimental protocols for quality control to ensure the identity, purity, and stability of this reagent.

Commercial Supplier Landscape

This compound and its hydrochloride salt are available from a range of chemical suppliers. The table below summarizes key information from several commercial sources. Please note that pricing and availability are subject to change and it is recommended to request a formal quote from the suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemUniverse This compound HYDROCHLORIDE1269449-40-295%250MG, 1G, 5G
(R)-1-TERT-BUTYL 2-METHYL PIPERAZINE-1,2-DICARBOXYLATE HYDROCHLORIDE279227-92-895%100MG, 250MG, 1G
Ambeed 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate129799-15-1Comprehensive analytical data available (NMR, HPLC, LC-MS)Quote upon request
BLDpharm (via Sigma-Aldrich) 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate129799-15-197%Quote upon request
001Chemical This compound129799-15-1Not specifiedQuote upon request
Apollo Scientific 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate129799-08-297%500mg, 1g, 5g, 25g

Experimental Protocols for Quality Control

Ensuring the quality of starting materials is a critical step in drug discovery and development. The following are detailed methodologies for key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of non-volatile organic compounds. Since the piperazine core lacks a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.[1]

Protocol: HPLC-UV Analysis after Derivatization with NBD-Cl [1]

  • Instrumentation:

    • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

    • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • Standard of this compound

  • Mobile Phase:

    • A typical mobile phase would be a gradient of an appropriate buffer and an organic solvent like acetonitrile or methanol.

  • Sample Preparation (Derivatization):

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 35°C

    • UV detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized product based on its retention time compared to the standard.

    • Determine the purity by calculating the area percentage of the main peak relative to all other peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing a powerful tool for unambiguous identification and quantification.

Protocol: LC-MS Analysis

  • Instrumentation:

    • LC-MS system with an Electrospray Ionization (ESI) source.

    • Analytical column: C18 reversed-phase column.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (or other suitable modifier)

  • Mobile Phase:

    • A gradient elution is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase (e.g., Acetonitrile with 0.1% formic acid).

  • Sample Preparation:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to an appropriate concentration for injection.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify the molecular ion peak. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Confirm the identity of the compound by observing the mass-to-charge ratio (m/z) of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • Data Analysis:

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the proton environment.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.

    • Compare the obtained spectra with reference spectra or predicted chemical shifts to verify the structure of this compound.

Visualizing the Procurement and Quality Control Workflow

The following diagrams illustrate the key processes involved in sourcing and verifying the quality of this compound.

Procurement_Workflow cluster_procurement Procurement Process cluster_qc Quality Control Workflow cluster_decision Decision Point cluster_fail Failure Path start Identify Need for Reagent search Search for Commercial Suppliers start->search quote Request Quotes search->quote select Select Supplier quote->select order Place Order select->order receive Receive and Log Reagent order->receive visual Visual Inspection receive->visual hplc HPLC Analysis (Purity) visual->hplc lcms LC-MS Analysis (Identity) hplc->lcms nmr NMR Analysis (Structure) lcms->nmr pass_fail QC Pass/Fail? nmr->pass_fail release Release for Use pass_fail->release Pass quarantine Quarantine Batch pass_fail->quarantine Fail contact Contact Supplier quarantine->contact

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Signaling_Pathway_Analogy cluster_input Input Signal cluster_transduction Signal Transduction (Analytical Methods) cluster_output Cellular Response (Data Output) reagent 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate hplc HPLC reagent->hplc lcms LC-MS reagent->lcms nmr NMR reagent->nmr purity Purity (%) hplc->purity identity Molecular Weight lcms->identity structure Structural Confirmation nmr->structure

Caption: Analytical Methods as a Signal Transduction Pathway for Quality Assessment.

References

Methodological & Application

Application Notes and Protocols: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a versatile bifunctional molecule extensively utilized as a building block in the synthesis of a wide array of biologically active compounds and complex molecular architectures. Its unique structure, featuring a piperazine core with orthogonally protected amino groups and a methyl ester functionality, allows for selective chemical transformations at three distinct positions. The bulky tert-butyloxycarbonyl (Boc) group at the 1-position provides steric hindrance and can be removed under acidic conditions, while the methyl ester at the 2-position is amenable to hydrolysis or reduction. The secondary amine within the piperazine ring is available for nucleophilic attack, such as alkylation or arylation, once the Boc group is in place. This combination of functionalities makes it a valuable intermediate in the construction of chiral piperazine derivatives, which are prevalent scaffolds in many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its synthesis, N-alkylation, amide bond formation, and reduction of the methyl ester.

Key Applications

  • Pharmaceutical Intermediate: Serves as a crucial precursor for the synthesis of complex drug molecules, including agonists for melanocortin-4 receptors.

  • Chiral Scaffolding: The chiral center at the 2-position allows for the enantioselective synthesis of substituted piperazines, a common motif in bioactive compounds.

  • Peptide and Peptidomimetic Synthesis: The amino acid-like structure facilitates its incorporation into peptide chains or the synthesis of peptidomimetics.

  • Combinatorial Chemistry: The multiple reaction sites allow for the generation of diverse libraries of piperazine-based compounds for drug discovery screening.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate10% Pd/C, H₂ (50 psi), MeOH, rt, 5 hThis compound88[1]
Pyrazine-2-carboxylic acid1. SOCl₂, MeOH; 2. H₂, Pd/C; 3. (Boc)₂O, Et₃N, CH₂Cl₂1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate (Isomer)29[2]

Table 2: N-Alkylation of Piperazine Derivatives

Piperazine DerivativeAlkylating AgentReagents and ConditionsProductYield (%)Reference
1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate4-(methylthio)benzaldehydeNaBH(OAc)₃, CH₂Cl₂, rt, 12 h1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate25[2]

Table 3: Reduction of Piperazine Esters

Starting MaterialReagents and ConditionsProductYield (%)Reference
(2R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylateLiAlH₄, THF, 40 °C, 1 h(R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate48

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via hydrogenation of a protected precursor.

Materials:

  • 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol)

  • 10% Palladium on carbon (Pd/C) (3.0 g, 30% w/w)

  • Methanol (MeOH) (100 mL)

  • Diatomaceous earth

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol) in MeOH (100 mL), add 10% Pd/C (3.0 g).

  • Place the mixture in a steel hydrogenation vessel.

  • Stir the reaction mixture at room temperature under 50 psi of hydrogen pressure for 5 hours.

  • Upon completion of the reaction (monitored by TLC, 5% methanol-dichloromethane, Rf=0.3), filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to afford 1-tert-butyl 2-methylpiperazine-1,2-dicarboxylate as a light yellow liquid (5.6 g, 88% yield).[1]

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis via Hydrogenation start 4-benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate product 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate start->product Hydrogenolysis reagents 10% Pd/C, H₂ (50 psi) MeOH, rt, 5 h

Caption: Synthetic pathway for this compound.

Protocol 2: N-Alkylation of this compound

This protocol details the reductive amination for N-alkylation of the piperazine core.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in CH₂Cl₂, add NaBH(OAc)₃ (1.5 equiv) in one portion at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Diagram 2: N-Alkylation via Reductive Amination Workflow

G cluster_1 Reductive Amination Workflow A Mix Piperazine Dicarboxylate and Aldehyde/Ketone in CH₂Cl₂ B Add NaBH(OAc)₃ A->B C Stir Overnight at RT B->C D Quench with NaHCO₃ (aq) C->D E Workup and Extraction D->E F Purification (Chromatography) E->F G N-Alkylated Product F->G

Caption: Workflow for the N-alkylation of the piperazine core.

Protocol 3: Amide Bond Formation

This protocol outlines the coupling of the piperazine nitrogen with a carboxylic acid after Boc deprotection.

Part A: Boc Deprotection

Materials:

  • This compound (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (CH₂Cl₂) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv) in CH₂Cl₂.

  • Add an excess of TFA or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine salt, which can be used directly in the next step.

Part B: Amide Coupling

Materials:

  • Methyl piperazine-2-carboxylate salt (from Part A) (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of methyl piperazine-2-carboxylate salt (1.0 equiv) and DIPEA (3.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amide.

Diagram 3: Amide Bond Formation Pathway

G cluster_2 Two-Step Amide Formation Start 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Intermediate Methyl piperazine-2-carboxylate Deprotection->Intermediate Coupling Amide Coupling (HATU/DIPEA or EDC/HOBt) Intermediate->Coupling Product N-Acyl Piperazine Derivative Coupling->Product G cluster_3 Ester to Alcohol Reduction A Dissolve Ester in THF B Add LiAlH₄ at 40 °C A->B C Stir for 1 hour B->C D Cool to 0 °C and Quench C->D E Workup and Purification D->E F Primary Alcohol Product E->F

References

Application of Piperazine Derivatives in Medicinal Chemistry: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its presence in a multitude of clinically approved drugs and biologically active molecules. Its unique physicochemical properties, including its ability to form hydrogen bonds, its conformational flexibility, and its capacity for substitution at two nitrogen atoms, make it a versatile building block in drug design. This document provides a detailed overview of the application of piperazine derivatives across several key therapeutic areas, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Quantitative Data on Anticancer Piperazine Derivatives
Compound/DerivativeCancer Cell Line(s)Activity TypeValue (µM)Reference(s)
Vindoline Derivative 17KM12 (Colon)Growth Inhibition-84.40%[4]
Vindoline Derivative 17SF-539, SNB-75 (CNS)Growth Inhibition> -80%[4]
Vindoline Derivative 17SK-MEL-5, LOX-IMVI (Melanoma)Growth Inhibition-98.17%, -95.37%[4]
Vindoline Derivative 23MDA-MB-468 (Breast)GI501.00[4]
Vindoline Derivative 25HOP-92 (Non-small cell lung)GI501.35[4]
Quinoxalinylpiperazine 122HCT116, HCT-15IC500.029, 0.021[1]
Alepterolic Acid Derivative 3nMDA-MB-231 (Triple-negative breast)IC505.55
PCCSNU-475, SNU-423 (Liver)IC506.98, 7.76[2]
Novel Piperazine DerivativeK562 (Leukemia)GI500.06 - 0.16[3]
Mechanism of Action: Induction of Apoptosis

A common mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the piperazine derivative PCC has been shown to induce apoptosis in liver cancer cells by increasing the release of mitochondrial cytochrome c, which in turn activates caspase-9 and the downstream executioner caspases-3/7.[2] Concurrently, PCC can activate the extrinsic pathway by upregulating caspase-8.[2]

apoptosis_pathway Piperazine_Derivative Piperazine Derivative (e.g., PCC) Mitochondria Mitochondria Piperazine_Derivative->Mitochondria Induces release Death_Receptor Death Receptor Piperazine_Derivative->Death_Receptor Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Caspase8 Caspase-8 Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Death_Receptor->Caspase8 Activates

Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazine derivatives.

Experimental Protocols

A common method for the synthesis of N-arylpiperazine derivatives involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as diethylene glycol monomethyl ether.[5][6]

  • Reaction Setup: In a round-bottom flask, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Solvent Addition: Add diethylene glycol monomethyl ether to the flask.

  • Heating: Heat the reaction mixture to 150°C and stir for the appropriate time (typically several hours).

  • Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up, including extraction with an organic solvent and purification by chromatography or recrystallization to yield the N-arylpiperazine product.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[9]

Xenograft models are used to evaluate the antitumor activity of compounds in a living organism.[10][11][12]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[10]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the piperazine derivative (e.g., via intraperitoneal injection) at a specified dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.[10]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Antipsychotic Applications

Piperazine derivatives are a cornerstone in the development of atypical antipsychotic drugs. These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a dual mechanism that is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[13]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Atypical antipsychotics containing a piperazine moiety modulate dopaminergic and serotonergic neurotransmission. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Simultaneously, antagonism of 5-HT2A receptors can increase dopamine release in the prefrontal cortex, which may help to improve negative and cognitive symptoms.[14] This dual action helps to restore a balance in neurotransmitter systems.[13]

antipsychotic_mechanism cluster_prefrontal Prefrontal Cortex cluster_mesolimbic Mesolimbic Pathway DA_PFC Dopamine Release (Negative/Cognitive Symptoms) D2_ML Dopamine D2 Receptor (Positive Symptoms) Piperazine_Antipsychotic Piperazine-based Atypical Antipsychotic Piperazine_Antipsychotic->D2_ML Antagonizes HT2A Serotonin 5-HT2A Receptor Piperazine_Antipsychotic->HT2A Antagonizes HT2A->DA_PFC Modulates

Caption: Dual antagonism of D2 and 5-HT2A receptors by piperazine-based antipsychotics.

Antiviral Applications

The piperazine scaffold has been incorporated into various antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Quantitative Data on Antiviral Piperazine Derivatives
Compound/DerivativeVirusCell LineActivity TypeValue (µM)Reference(s)
Indole Derivative 42HIV-1EC505.8 x 10⁻⁶
Indole Derivative 43HIV-1EC504 x 10⁻⁵
Benzimidazole Derivative 63HBVEC500.6
Benzimidazole Derivative 63HBsAg secretionEC501.5
HIV-1 Inhibitor-54HIV-1 IIIBMT-4EC500.032[15]
Experimental Protocols

This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.[15][16]

  • Cell Seeding: Seed a human T-lymphocyte cell line (e.g., MT-4 or CEM-GXR) in a 96-well plate.[16]

  • Infection and Treatment: Infect the cells with a known amount of HIV-1 stock. Immediately add serial dilutions of the piperazine derivative.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels compared to the untreated virus control indicates antiviral activity.

This assay evaluates the effect of a compound on HBV replication and antigen secretion.[17][18]

  • Cell Culture: Plate HepG2.2.15 cells, which constitutively produce HBV, in 96-well plates.

  • Compound Treatment: Treat the cells with different concentrations of the piperazine derivative.

  • Supernatant Collection: Collect the culture supernatants at various time points (e.g., days 3, 5, 7, and 9).

  • Antigen Quantification: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants using ELISA.

  • DNA Quantification: Extract viral DNA from the supernatant and quantify the amount of HBV DNA using real-time PCR.

Anti-inflammatory Applications

Piperazine derivatives have also been investigated for their anti-inflammatory properties, showing efficacy in various in vivo models of inflammation.

Quantitative Data on Anti-inflammatory Piperazine Derivatives
Compound/DerivativeAnimal ModelDoseInhibition (%)Reference(s)
Methyl Salicylate Derivative M15Xylene-induced ear edema100 mg/kgPotent activity[19]
Methyl Salicylate Derivative M16Xylene-induced ear edema100 mg/kgPotent activity[19]
Experimental Protocols

This is a widely used model of acute inflammation.[20][21][22][23][24]

  • Animal Groups: Divide mice into control, positive control (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the piperazine derivative orally or via intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

  • Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers. The difference in paw volume before and after carrageenan injection indicates the extent of edema.

This model is used to assess acute topical inflammation.[1][4][25]

  • Compound Administration: Administer the piperazine derivative orally to the mice.

  • Induction of Edema: After 1 hour, apply a small volume (e.g., 20 µL) of xylene to both surfaces of the right ear.[4]

  • Sample Collection: After 30 minutes, sacrifice the mice and collect both ears using a biopsy punch.

  • Measurement of Edema: Weigh both ears. The difference in weight between the right (treated) and left (untreated) ear indicates the degree of edema.[4]

Conclusion

The piperazine ring is a remarkably versatile scaffold that continues to be a rich source of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antipsychotic, antiviral, and anti-inflammatory effects. The ability to readily modify the piperazine structure allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an enduringly attractive core for medicinal chemists. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel piperazine-based drugs.

References

Application Notes and Protocols for the Synthesis and Evaluation of Piperazine-Based Melanocortin-4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, appetite, and body weight. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure, making it a prime therapeutic target for the treatment of obesity and other metabolic disorders. The development of small molecule MC4R agonists has been a significant focus of research, with piperazine-containing compounds emerging as a promising structural scaffold. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and functional evaluation of piperazine-based MC4R agonists.

MC4R Signaling Pathway

Activation of the MC4R by an agonist initiates a downstream signaling cascade, primarily through the Gαs subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological response.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R G_protein G-protein (Gαs, Gβγ) MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Piperazine Agonist Agonist->MC4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Decreased Food Intake) PKA->Response Leads to

Diagram 1: MC4R Signaling Pathway

Data Presentation: Potency and Affinity of Piperazine-Based MC4R Agonists

The following table summarizes the in vitro potency (EC50) and binding affinity (Ki) of representative piperazine-based MC4R agonists. These values are crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development. Incorporation of substituted phenyl piperazine privileged structures into a known MC4 specific dipeptoid consensus sequence has resulted in a series of potent and selective MC4-R agonists[1].

Compound IDStructurehMC4R EC50 (nM)hMC4R Ki (nM)Reference
Compound 1 Aryl Piperazine Derivative24-[1]
Compound 2 Piperazine Core with ortho-substituted aryl sulfonamide<30<30[2]
Compound 3 1,3,4-trisubstituted 2-oxopiperazine-Single-nanomolar
Compound 4 N-acetylated piperazineLow nM-[3]
Compound 5 Benzylic piperazine derivative-High Affinity[3]

Experimental Protocols

General Synthetic Workflow for Piperazine-Based MC4R Agonists

The synthesis of piperazine-based MC4R agonists often involves a multi-step process that includes the formation of the core piperazine structure followed by the addition of various substituents to explore the SAR. A generalized workflow is presented below.

Synthetic_Workflow Start Starting Materials (e.g., Substituted anilines, piperazine) Step1 Piperazine Core Synthesis (e.g., Buchwald-Hartwig amination) Start->Step1 Step2 Functional Group Interconversion / Protection Step1->Step2 Step3 Coupling with Address Element (e.g., Amino acid or peptidomimetic) Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Final Final Piperazine-Based MC4R Agonist Characterization->Final

Diagram 2: General Synthetic Workflow
Protocol 1: General Synthesis of an Aryl Piperazine MC4R Agonist

This protocol describes a generalized method for synthesizing an aryl piperazine derivative coupled to a dipeptide moiety, a common structural motif in potent MC4R agonists.

Materials:

  • Substituted aryl bromide

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Solvent (e.g., Toluene)

  • Protected amino acids (e.g., Boc-D-Tic-OH, H-D-p-Cl-Phe-OMe)

  • Coupling agents (e.g., HATU, HOBt)

  • Base for coupling (e.g., DIEA)

  • Solvent for coupling (e.g., DMF)

  • Deprotection agent (e.g., TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Buchwald-Hartwig Amination:

    • To a solution of the substituted aryl bromide (1.0 eq) and piperazine (1.2 eq) in toluene, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the N-arylpiperazine intermediate.

  • Peptide Coupling:

    • Dissolve the protected amino acid (e.g., Boc-D-Tic-OH) (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in DMF.

    • Add DIEA (2.5 eq) and stir for 10 minutes.

    • Add a solution of the N-arylpiperazine (1.0 eq) and the second amino acid methyl ester (e.g., H-D-p-Cl-Phe-OMe) (1.0 eq) in DMF to the activated acid solution.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the dipeptide-piperazine conjugate by flash chromatography.

  • Deprotection and Saponification:

    • Treat the protected dipeptide-piperazine conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA) to remove the Boc protecting group.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a mixture of THF and water, and add LiOH (2.0 eq) to saponify the methyl ester.

    • Stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with 1N HCl and extract with an organic solvent.

    • Dry and concentrate the organic layer to yield the crude final product.

  • Purification:

    • Purify the final compound by preparative reverse-phase HPLC to obtain the desired piperazine-based MC4R agonist.

  • Characterization:

    • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Radioligand Binding Assay for MC4R

This protocol is for determining the binding affinity (Ki) of a test compound for the human MC4R (hMC4R) using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hMC4R

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH)

  • Non-labeled competitor: NDP-α-MSH (for non-specific binding)

  • Test compounds (piperazine-based agonists)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hMC4R cells to confluency.

    • Harvest the cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparations at -80 °C.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, excess non-labeled NDP-α-MSH (e.g., 1 µM), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.

    • Add 50 µL of assay buffer (or non-labeled NDP-α-MSH or test compound solution) to each well.

    • Add 50 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1-0.2 nM) to each well.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 5-10 µg of protein) to each well.

    • Incubate the plate at 37 °C for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay for MC4R Agonist Activity

This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing hMC4R, thereby determining its functional potency (EC50).

Materials:

  • HEK293 cells stably expressing hMC4R

  • Cell culture medium and reagents

  • Stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX)

  • Forskolin (positive control)

  • Test compounds (piperazine-based agonists)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating:

    • Seed HEK293-hMC4R cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the test compounds and the positive control (e.g., α-MSH or NDP-α-MSH) in stimulation buffer.

    • Remove the culture medium from the cells and wash with stimulation buffer.

    • Add the diluted test compounds or controls to the respective wells.

    • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and incubating for a specific period.

    • Read the plate using a plate reader at the appropriate wavelength(s).

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis (e.g., a sigmoidal dose-response curve).

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Piperazine Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Radioligand Binding Assay (Determine Ki) Characterization->Binding Functional cAMP Functional Assay (Determine EC50) Characterization->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Diagram 3: Experimental Workflow for MC4R Agonist Development

References

The Versatile Chiral Building Block: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperazine core, coupled with orthogonal N-Boc and methyl ester protecting groups, allows for sequential and site-selective functionalization, making it an ideal scaffold for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the synthesis of piperazine-containing compounds, including potential antiviral and kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
Appearance Liquid, solid, or semi-solid
CAS Number 129799-15-1

Applications in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. The mono-Boc protection allows for selective functionalization at the unprotected secondary amine, while the methyl ester provides a handle for further modification or can be hydrolyzed to the corresponding carboxylic acid.

Key Synthetic Transformations:
  • N-Alkylation/N-Arylation: The free secondary amine can be readily alkylated or arylated to introduce a wide range of substituents.

  • Amide Coupling: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amide bonds.

  • Deprotection: The N-Boc and methyl ester groups can be removed to reveal the core piperazine-2-carboxylic acid structure for further derivatization.

The following diagram illustrates the general synthetic utility of this building block.

G start 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate n_alkylation N-Alkylation/ N-Arylation start->n_alkylation R-X, Base hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH deprotection Full Deprotection start->deprotection Strong Acid (e.g., HCl) product1 N-Substituted Piperazine Derivatives n_alkylation->product1 product2 1-Boc-piperazine-2-carboxylic acid hydrolysis->product2 amide_coupling Amide Coupling product3 Piperazine-2-carboxamides amide_coupling->product3 product4 Piperazine-2-carboxylic acid deprotection->product4 product2->amide_coupling Amine, Coupling agent

Caption: Synthetic pathways using the building block.

Experimental Protocols

This section provides detailed protocols for key transformations involving this compound.

Protocol 1: N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination for the synthesis of N-aryl piperazine derivatives.[1]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.2
Aryl halide (e.g., 2-bromo-5-trifluoromethyl-pyridine)1.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)0.04
Sodium tert-butoxide (NaOtBu)1.4
Anhydrous Toluene-

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl piperazine derivative.

Quantitative Data for N-Arylation:

Aryl HalideProductYield (%)
2-bromo-5-trifluoromethyl-pyridine(R)-4-(5-trifluoromethyl-pyridin-2-yl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester58
Protocol 2: Amide Coupling via Hydrolysis and Subsequent Coupling

This two-step protocol involves the initial hydrolysis of the methyl ester followed by amide bond formation.

Step 2a: Hydrolysis of the Methyl Ester

G start 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate reagents 1. LiOH, THF/H₂O 2. Acidification start->reagents product 1-Boc-piperazine-2-carboxylic acid reagents->product

Caption: Workflow for ester hydrolysis.

Materials:

ReagentMolar Equiv.
This compound1.0
Lithium hydroxide (LiOH)1.5
Tetrahydrofuran (THF)-
Water-
1N Hydrochloric acid (HCl)-

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equiv.) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Cool the aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine-2-carboxylic acid.

Step 2b: Amide Coupling

Materials:

ReagentMolar Equiv.
1-Boc-piperazine-2-carboxylic acid1.0
Amine (R-NH₂)1.1
HATU1.1
Diisopropylethylamine (DIPEA)2.0
Anhydrous Dimethylformamide (DMF)-

Procedure:

  • Dissolve 1-Boc-piperazine-2-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 3: One-Pot Deprotection of N-Boc and Methyl Ester Groups

This protocol describes the simultaneous removal of both the N-Boc and methyl ester protecting groups under strong acidic conditions to yield piperazine-2-carboxylic acid hydrochloride.

G start 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate reagents 6N HCl, Heat start->reagents workup 1. Cool 2. Filter reagents->workup product Piperazine-2-carboxylic acid dihydrochloride workup->product

Caption: Workflow for full deprotection.

Materials:

Reagent
This compound
6N Hydrochloric acid (HCl)
Diethyl ether

Procedure:

  • To this compound, add an excess of 6N aqueous HCl.

  • Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by LC-MS (disappearance of starting material and intermediates).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • The product, piperazine-2-carboxylic acid dihydrochloride, should precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

This compound is a highly adaptable building block for the synthesis of diverse piperazine-containing molecules. The protocols provided herein offer a starting point for researchers to explore its utility in their own synthetic endeavors. The orthogonal protecting groups allow for a high degree of control over the synthetic route, enabling the construction of complex molecular architectures with potential applications in drug discovery and development.

References

Application Note: A Detailed Protocol for the Synthesis of Piperazinylcarbonylaminomethylcarbonylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the multi-step synthesis of a model piperazinylcarbonylaminomethylcarbonylpiperidine derivative, specifically 1-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine . This class of compounds holds potential interest in medicinal chemistry due to the prevalence of piperidine and piperazine scaffolds in numerous biologically active molecules. The synthetic strategy employs standard peptide coupling and deprotection methodologies, making it accessible for researchers in organic and medicinal chemistry.

Overall Synthetic Scheme

The synthesis is a three-step process starting from commercially available piperidine, Boc-glycine, and 1-phenylpiperazine. The key steps involve amide bond formations and a Boc-deprotection step.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis.

StepIntermediate/Product NameMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate256.3510.09.292%>98%
21-(2-aminoacetyl)piperidine hydrochloride178.666.976.593%>97%
31-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine358.4613.9811.683%>99%

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate

This step involves the coupling of N-Boc-glycine with piperidine to form an amide bond.

Materials:

  • N-Boc-glycine (8.76 g, 50 mmol)

  • Piperidine (4.26 g, 50 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (10.5 g, 55 mmol)

  • Hydroxybenzotriazole (HOBt) (7.4 g, 55 mmol)

  • Dichloromethane (DCM), anhydrous (250 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-glycine in anhydrous DCM (100 mL) at 0 °C, add EDCI and HOBt.

  • Stir the mixture for 20 minutes at 0 °C.

  • Add piperidine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM (150 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the title compound as a white solid.

Step 2: Synthesis of 1-(2-aminoacetyl)piperidine hydrochloride

This step involves the deprotection of the Boc group to reveal the primary amine.

Materials:

  • tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate (9.0 g, 35.1 mmol)

  • 4M HCl in 1,4-dioxane (100 mL)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate in 4M HCl in 1,4-dioxane at room temperature.

  • Stir the solution for 4 hours, monitoring the reaction by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the hydrochloride salt of the product as a white powder.

Step 3: Synthesis of 1-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine

This is the final step, coupling the aminoacetylpiperidine with an activated piperazine derivative.

Materials:

  • 1-Phenylpiperazine (5.7 g, 35.1 mmol)

  • Triphosgene (4.16 g, 14 mmol)

  • Toluene, anhydrous (150 mL)

  • 1-(2-aminoacetyl)piperidine hydrochloride (6.27 g, 35.1 mmol)

  • Triethylamine (TEA) (10.6 g, 105.3 mmol)

  • Dichloromethane (DCM), anhydrous (150 mL)

Procedure:

  • Preparation of the carbamoyl chloride (in a fume hood): To a solution of triphosgene in anhydrous toluene (50 mL) at 0 °C, add a solution of 1-phenylpiperazine in anhydrous toluene (100 mL) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours. The formation of 4-phenylpiperazine-1-carbonyl chloride is assumed to be complete.

  • Coupling Reaction: In a separate flask, suspend 1-(2-aminoacetyl)piperidine hydrochloride in anhydrous DCM (150 mL).

  • Add triethylamine to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add the previously prepared solution of 4-phenylpiperazine-1-carbonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography to obtain the final product.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic pathway for the preparation of the target compound.

Synthesis_Workflow Piperidine Piperidine Intermediate1 tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate Piperidine->Intermediate1  Step 1: EDCI, HOBt, DCM BocGlycine N-Boc-glycine BocGlycine->Intermediate1  Step 1: EDCI, HOBt, DCM Phenylpiperazine 1-Phenylpiperazine Intermediate3 4-phenylpiperazine-1-carbonyl chloride (in situ) Phenylpiperazine->Intermediate3  Step 3a: Toluene Triphosgene Triphosgene Triphosgene->Intermediate3  Step 3a: Toluene Intermediate2 1-(2-aminoacetyl)piperidine (Hydrochloride Salt) Intermediate1->Intermediate2  Step 2: 4M HCl in Dioxane FinalProduct Final Product: 1-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine Intermediate2->FinalProduct  Step 3b: TEA, DCM Intermediate3->FinalProduct  Step 3b: TEA, DCM

Caption: Synthetic pathway for 1-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine.

Palladium-Catalyzed Synthesis of Piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of piperazine derivatives, a crucial scaffold in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer efficient and versatile routes to a wide range of functionalized piperazines.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs targeting a wide array of therapeutic areas. Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the construction of C-N bonds, enabling the efficient synthesis of N-arylpiperazines. More advanced palladium-catalyzed methods, such as carboamination and decarboxylative cyclizations, allow for the stereoselective synthesis of complex, substituted piperazine rings. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.

I. Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction enables the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of N-arylpiperazines, this typically involves the reaction of piperazine (or a mono-substituted derivative) with an aryl halide.

A. Rapid, Aerobic, and Solvent-Free Protocol

A particularly efficient method for the synthesis of N-arylpiperazines is a rapid Buchwald-Hartwig amination that can be performed under aerobic conditions, and in some cases, using piperazine itself as the solvent, presenting a greener alternative to traditional methods.[1][2]

Experimental Protocol: General Procedure for Rapid N-Arylation of Piperazine [1]

  • Reaction Setup: To a vial is added the aryl chloride (1.0 equiv), piperazine (2.0 equiv), RuPhos (0.03 equiv), Pd₂(dba)₃ (0.015 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Anhydrous toluene is added to achieve a 0.2 M concentration of the aryl chloride.

  • Reaction Conditions: The vial is sealed and the mixture is stirred vigorously at 100 °C for 10 minutes.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.

Data Presentation: Substrate Scope for the Rapid N-Arylation of Piperazine [1]

EntryAryl ChlorideProductYield (%)
14-Chlorotoluene1-(p-Tolyl)piperazine97
24-Chloroanisole1-(4-Methoxyphenyl)piperazine95
32-Chlorotoluene1-(o-Tolyl)piperazine91
44-Chloro-N,N-dimethylaniline1-(4-(Dimethylamino)phenyl)piperazine85
51-Chloro-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)piperazine78
62-Chloropyridine1-(Pyridin-2-yl)piperazine82
73-Chloropyridine1-(Pyridin-3-yl)piperazine75

Reaction conditions: Aryl chloride (1.0 equiv), piperazine (2.0 equiv), RuPhos (0.03 equiv), Pd₂(dba)₃ (0.015 equiv), NaOtBu (1.5 equiv), toluene, 100 °C, 10 min.

B. Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR2 Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product ArX Ar-X Amine HNR2 Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

II. Palladium-Catalyzed Carboamination for the Synthesis of Substituted Piperazines

For the synthesis of more complex piperazine structures, such as those with stereocenters on the ring, palladium-catalyzed carboamination offers a powerful strategy. This reaction involves the intramolecular cyclization of an unsaturated amine onto a palladium center, followed by C-C bond formation.

A. Synthesis of cis-2,6-Disubstituted Piperazines

This method provides a route to enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. The key step is a palladium-catalyzed carboamination between an aryl or alkenyl halide and a substituted ethylenediamine derivative.[3][4]

Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination [3]

  • Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), P(2-furyl)₃ (8 mol%), and sodium tert-butoxide (1.2 equiv). The tube is evacuated and backfilled with argon.

  • Reagent Addition: A solution of the N-allyl-1,2-diamine substrate (1.0 equiv) and the aryl bromide (1.2 equiv) in anhydrous toluene (to achieve a 0.2 M concentration of the diamine) is added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 105 °C and stirred for 8-10 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: The reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the cis-2,6-disubstituted piperazine.

Data Presentation: Substrate Scope for the Synthesis of cis-2,6-Disubstituted Piperazines [3][4]

EntryN-Allyl-1,2-diamine Substrate (from)Aryl BromideProduct Diastereomeric Ratio (cis:trans)Yield (%)
1Phenylalanine4-Bromoanisole>20:175
2Valine4-Bromoanisole>20:181
3Serine (O-benzyl)4-Bromoanisole>20:168
4Phenylalanine4-Bromobenzonitrile>20:172
5Phenylalanine3-Bromopyridine15:165
6Leucine1-Bromonaphthalene>20:178

Reaction conditions: Substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (1 mol%), P(2-furyl)₃ (8 mol%), NaOtBu (1.2 equiv), toluene, 105 °C, 8-10 h.

B. Catalytic Cycle of Palladium-Catalyzed Carboamination

The catalytic cycle for this carboamination involves an intramolecular aminopalladation followed by reductive elimination.

Carboamination_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd + Ar-X Amido Ar-Pd(II)-NR'R'' Complex OxAdd->Amido + Amine, Base - Base-H+X- Cyclized Cyclized Pd(II) Intermediate Amido->Cyclized Intramolecular Aminopalladation Cyclized->Pd0 Reductive Elimination Product Piperazine Derivative Cyclized->Product ArX Ar-X Amine Unsaturated Amine Base Base

Caption: Catalytic cycle for palladium-catalyzed carboamination.

III. Palladium-Catalyzed Decarboxylative Cyclization for Piperazine Synthesis

A modular and highly versatile approach for constructing substituted piperazines involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. This method allows for the synthesis of a diverse range of piperazine and piperazinone structures under mild conditions.[5]

A. Modular Synthesis of Substituted Piperazines

This protocol utilizes readily available diamine derivatives and propargyl carbonates to generate highly substituted piperazine products with excellent yields and stereocontrol.

Experimental Protocol: General Procedure for Decarboxylative Cyclization [5]

  • Reaction Setup: To a vial is added Pd₂(dba)₃·CHCl₃ (1.5 mol%) and DPEphos (3.3 mol%). The vial is sealed and purged with argon.

  • Reagent Addition: A solution of the bis-nucleophile (e.g., a bis-tosylated ethylenediamine) (1.0 equiv) and the propargyl carbonate (1.3 equiv) in dichloromethane (to achieve a 0.1 M concentration of the bis-nucleophile) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 10 minutes to 12 hours, depending on the substrates. Reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the substituted piperazine product.

Data Presentation: Substrate Scope for Decarboxylative Cyclization [5]

EntryBis-nucleophilePropargyl CarbonateProductYield (%)
1N,N'-Ditosylethylenediaminet-Butyl prop-2-yn-1-yl carbonate1,4-Ditosyl-2-vinylpiperazine98
2N,N'-Ditosyl-1,2-diaminopropanet-Butyl prop-2-yn-1-yl carbonate1,4-Ditosyl-5-methyl-2-vinylpiperazine95
3N,N'-Ditosyl-1,2-diphenylethanediaminet-Butyl prop-2-yn-1-yl carbonate1,4-Ditosyl-5,6-diphenyl-2-vinylpiperazine92
4N,N'-Ditosylethylenediaminet-Butyl 1-phenylprop-2-yn-1-yl carbonate1,4-Ditosyl-2-(1-phenylvinyl)piperazine85 (dr >20:1)
5N,N'-Bis(4-nitrobenzenesulfonyl)ethylenediaminet-Butyl prop-2-yn-1-yl carbonate1,4-Dinosyl-2-vinylpiperazine99
6N-Tosyl-N'-(4-chlorophenyl)glycinamidet-Butyl prop-2-yn-1-yl carbonate4-Tosyl-1-(4-chlorophenyl)-3-vinylpiperazin-2-one94

Reaction conditions: Bis-nucleophile (1.0 equiv), propargyl carbonate (1.3 equiv), Pd₂(dba)₃·CHCl₃ (1.5 mol%), DPEphos (3.3 mol%), CH₂Cl₂ (0.1 M), room temperature.

B. Plausible Mechanistic Pathway

The reaction is proposed to proceed through the formation of a palladium-allene intermediate.

Decarboxylative_Cyclization Pd0 Pd(0)Ln Pd_pi_alkyne Pd(0) π-Alkyne Complex Pd0->Pd_pi_alkyne + Propargyl Carbonate Propargyl Propargyl Carbonate Pd_allene Palladium-Allene Intermediate Pd_pi_alkyne->Pd_allene - CO2 - O-tBu Nuc_attack1 First Nucleophilic Attack Pd_allene->Nuc_attack1 + Diamine (Nu1) Pd_pi_allyl π-Allyl Palladium Complex Nuc_attack1->Pd_pi_allyl Nuc_attack2 Second Nucleophilic Attack (Cyclization) Pd_pi_allyl->Nuc_attack2 Intramolecular Attack (Nu2) Nuc_attack2->Pd0 Protonolysis Product Piperazine Derivative Nuc_attack2->Product Diamine Diamine

Caption: Plausible mechanism for palladium-catalyzed decarboxylative cyclization.

Conclusion

The palladium-catalyzed methodologies presented herein offer robust and versatile strategies for the synthesis of a wide range of piperazine derivatives. The Buchwald-Hartwig amination provides a direct and efficient route to N-arylpiperazines, with modern protocols allowing for rapid, aerobic, and even solvent-free conditions. For the construction of more complex, substituted piperazine cores, palladium-catalyzed carboamination and decarboxylative cyclization reactions provide powerful tools for stereoselective synthesis. These protocols and the accompanying data should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for N-Boc Protection of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-tert-butyloxycarbonyl (Boc) protection of piperazine, a critical step in the synthesis of a wide array of pharmaceutical agents. The piperazine scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is often paramount. N-Boc protection offers a robust strategy to achieve mono-substitution, preventing the formation of undesired 1,4-disubstituted byproducts.

Introduction

Piperazine and its derivatives are integral components of numerous drugs, contributing to improved solubility and bioavailability.[1] The challenge in utilizing piperazine lies in controlling its reactivity, as both nitrogen atoms are susceptible to reaction. The tert-butyloxycarbonyl (Boc) protecting group is ideal for temporarily masking one of the amine functionalities due to its stability under various conditions and its straightforward removal under acidic conditions.[1] This allows for the selective modification of the unprotected nitrogen, followed by deprotection to yield the desired mono-substituted piperazine.

Two primary outcomes of the N-Boc protection of piperazine are the formation of mono-Boc-piperazine and di-Boc-piperazine. The reaction conditions can be tuned to favor one product over the other.

Reaction Scheme

The overall reaction for the N-Boc protection of piperazine is illustrated below. Depending on the stoichiometry of the reagents and the reaction conditions, either the mono- or di-protected product can be selectively obtained.

Reaction_Scheme piperazine Piperazine mono_boc 1-Boc-Piperazine (Mono-protected) piperazine->mono_boc 1 eq. (Boc)2O boc_anhydride Boc Anhydride (Boc)2O di_boc 1,4-di-Boc-Piperazine (Di-protected) mono_boc->di_boc

Caption: General reaction scheme for N-Boc protection of piperazine.

Experimental Protocols

Below are detailed protocols for the selective synthesis of mono-Boc-piperazine and 1,4-di-Boc-piperazine.

Protocol 1: Selective Synthesis of 1-Boc-Piperazine

This protocol is optimized for the selective formation of the mono-protected product. A key strategy to enhance selectivity is the in-situ formation of a piperazine salt, which deactivates one of the nitrogen atoms.[2]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (optional, for salt formation)[2]

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq.) in methanol or dichloromethane.

  • (Optional but recommended for selectivity) To improve mono-protection selectivity, add acetic acid (1.0 eq.) to form the piperazine salt.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-piperazine.

Protocol 2: Synthesis of 1,4-di-Boc-Piperazine

This protocol is designed for the exhaustive protection of both nitrogen atoms of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperazine (1.0 eq.) in dichloromethane, add triethylamine (2.2 eq.) or an aqueous solution of sodium hydroxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq.) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 1,4-di-Boc-piperazine can often be used without further purification. If necessary, it can be recrystallized or purified by column chromatography.

Summary of Reaction Conditions

The following table summarizes various reported reaction conditions for the N-Boc protection of piperazine, providing a comparative overview for researchers to select the most suitable method for their specific needs.

ProductReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1-Boc-Piperazine Piperazine, (Boc)₂O, Formic acid, Acetamidine hydrochloride, Methanol/Water20298.6[3]
1-Boc-Piperazine Piperazine, (Boc)₂O, Iodine (cat.), Solvent-freeRoom Temp.-80[4]
1-Boc-Piperazine Piperazine, (Boc)₂O, HCl, Methanol0 - RT370-80[5]
1-Boc-Piperazine Piperazine, tert-butyl 1H-imidazole-1-carboxylate, Water/Ethyl AcetateRoom Temp.0.5-[6]
1,4-di-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic acid, (Boc)₂O, NaOH, Water/DCM0 - RT--[7]

Workflow and Logic Diagrams

Experimental Workflow for 1-Boc-Piperazine Synthesis

The following diagram illustrates the general experimental workflow for the synthesis and purification of 1-Boc-piperazine.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve Piperazine in Solvent cool Cool to 0 °C dissolve->cool add_boc Add (Boc)2O Solution cool->add_boc react Stir at Room Temperature add_boc->react concentrate Concentrate react->concentrate Reaction Complete extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography product Pure 1-Boc-Piperazine chromatography->product

Caption: Experimental workflow for 1-Boc-piperazine synthesis.

Decision Logic for Mono- vs. Di-protection

The choice between reaction conditions to favor either mono- or di-protection is a critical decision in the experimental design. The following diagram outlines the logical considerations.

decision_logic start Desired Product? mono Mono-Boc-Piperazine start->mono Mono di Di-Boc-Piperazine start->di Di conditions_mono Use ~1 eq. (Boc)2O Optional: Add acid for selectivity mono->conditions_mono conditions_di Use >2 eq. (Boc)2O Use a base (e.g., TEA) di->conditions_di protocol_mono Follow Protocol 1 conditions_mono->protocol_mono protocol_di Follow Protocol 2 conditions_di->protocol_di

Caption: Decision logic for selective N-Boc protection.

Conclusion

The N-Boc protection of piperazine is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. By carefully selecting the reaction conditions, researchers can selectively synthesize either mono- or di-protected piperazine derivatives in high yields. The protocols and data presented in these application notes provide a comprehensive guide for professionals in drug development and chemical research to effectively utilize this important synthetic strategy.

References

Application Notes & Protocols: Synthetic Routes to Chiral Piperazine-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral piperazine-2-carboxylic acid and its ester derivatives are crucial building blocks in modern drug discovery and development. Their rigid, chiral scaffold is a key component in a variety of pharmacologically active compounds, including potent HIV protease inhibitors. The stereochemistry at the C-2 position is often critical for biological activity, making enantiomerically pure synthesis a primary objective for medicinal and process chemists. This document outlines three principal strategies for obtaining these valuable chiral intermediates: Asymmetric Hydrogenation of Pyrazine Precursors, Enzymatic Kinetic Resolution, and Synthesis from Chiral Pool Precursors.

Strategy 1: Asymmetric Hydrogenation of Pyrazine-2-Carboxylic Acid Derivatives

This method provides a direct, scalable route to optically active piperazine-2-carboxylic acid derivatives by the asymmetric hydrogenation of prochiral pyrazine precursors. The use of a chiral rhodium complex catalyst is key to achieving high enantioselectivity. This approach is particularly advantageous for industrial-scale synthesis as it avoids classical racemate resolution.[1]

Logical Workflow for Asymmetric Hydrogenation

cluster_start Starting Material Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation & Purification A Pyrazine-2-carboxylic Acid B Activation (e.g., Thionyl Chloride) A->B C Amidation or Esterification (e.g., with tert-butylamine) B->C D Prochiral Pyrazine Substrate (e.g., N-tert-butyl-pyrazine-2-carboxamide) C->D E Hydrogenation Reaction D->E G Reaction Workup (Filtration, Concentration) E->G F Chiral Rhodium Catalyst + Hydrogen Gas (H2) F->E H Optional: Hydrolysis (if amide/ester needs conversion) G->H I Final Chiral Product ((S)-Piperazine-2-carboxylic acid derivative) H->I

Caption: Workflow for Asymmetric Hydrogenation.

Data Presentation
SubstrateCatalyst SystemSolventTemp (°C)Pressure (bar)Yield (%)ee (%)
Methyl pyrazinecarboxylateRh(cod)₂BF₄ / (R,R)-Et-DuPhosMethanol705067 (conversion)>95
N-tert-butyl-pyrazine-2-carboxamideRh(cod)₂BF₄ / (R,R)-Et-DuPhosMethanol2550>9991

Data adapted from patent literature describing similar processes.[1]

Experimental Protocol: Synthesis of (S)-N-tert-butyl-piperazine-2-carboxamide

Materials:

  • N-tert-butyl-pyrazine-2-carboxamide

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R,R)-Me-BPE-Phos ligand

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • Autoclave/high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with N-tert-butyl-pyrazine-2-carboxamide (1.0 eq).

  • Add the chiral catalyst, prepared in situ by mixing [Rh(cod)₂]BF₄ (0.01 eq) and the chiral phosphine ligand (0.011 eq) in degassed methanol.

  • Add sufficient degassed methanol to achieve a suitable substrate concentration (e.g., 0.5 M).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave multiple times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Stir the reaction mixture at 25°C for 20 hours.

  • After the reaction, carefully vent the autoclave and purge with nitrogen.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by chromatography or crystallization to yield the enantiomerically enriched (S)-N-tert-butyl-piperazine-2-carboxamide.

  • Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. For piperazine-2-carboxylic acid esters, enzymes like alcalase or various lipases can selectively hydrolyze one ester enantiomer, leaving the other unreacted.[2][3][4]

Experimental Workflow for Enzymatic Resolution

cluster_start Racemic Substrate cluster_reaction Enzymatic Hydrolysis cluster_separation Separation of Products cluster_products Isolated Enantiomers A Racemic Methyl 4-(tert-butoxycarbonyl)- piperazine-2-carboxylate B Incubation with Enzyme (e.g., Alcalase) in Buffer A->B C Reaction Quenching & pH Adjustment B->C D Liquid-Liquid Extraction C->D E Separated Organic & Aqueous Layers D->E F (R)-Methyl Ester (from Organic Layer) E->F G (S)-Carboxylic Acid (from Aqueous Layer) E->G

Caption: Workflow for Enzymatic Kinetic Resolution.

Data Presentation
Racemic SubstrateEnzymeSolvent/MediumTemp (°C)Yield (%)ee (%) of Product
Methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylateAlcalasePhosphate Buffer (pH 7.5)37~45 (for S-acid)>99
N-Boc-piperazine-2-carboxamideLeucine aminopeptidaseTris-HCl Buffer30~48 (for S-acid)>98

Data adapted from literature.[2][4] Yield is theoretical maximum of 50% for one enantiomer.

Experimental Protocol: Resolution of Methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate

Materials:

  • Racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate

  • Alcalase (commercial preparation)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH) solution (1 M) for pH control

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the racemic ester in the phosphate buffer to a concentration of approximately 10-20 mg/mL in a temperature-controlled reaction vessel at 37°C.

  • Add the enzyme Alcalase to the mixture (e.g., 5-10% w/w of substrate).

  • Maintain the pH of the reaction at 7.5 by the controlled addition of 1 M NaOH solution using a pH-stat or manual monitoring. The consumption of NaOH indicates the progress of the hydrolysis.

  • Continue the reaction until 50% of the theoretical amount of NaOH has been consumed, indicating that the reaction has reached ~50% conversion.

  • Quench the reaction by acidifying the mixture to pH 2.0 with 1 M HCl. This precipitates the enzyme.

  • Filter the mixture to remove the precipitated enzyme.

  • Extract the filtrate with ethyl acetate (3x volumes).

  • Organic Layer: Contains the unreacted (R)-methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Aqueous Layer: Contains the product, (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid. This can be isolated, if desired, by further extraction or purification techniques.

  • Determine the enantiomeric excess of the recovered ester and the formed acid by chiral HPLC.

Strategy 3: Synthesis from Chiral Pool Precursors

This strategy leverages readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine ring. A common approach involves using D- or L-glutamic acid, which sets the stereocenter that will become the C-2 position of the piperazine.[5]

Logical Pathway from Chiral Precursor

A D-Glutamic Acid (Chiral Pool) B Conversion to (R)-2,5-dihydroxyvalerate ester (Multi-step) A->B C Activation of Hydroxy Groups (e.g., Mesylation) B->C D Activated Dimesylate Intermediate C->D E Cyclization with Bis-protected Hydrazine D->E F Protected (3S)-Piperazic Acid Derivative E->F G Deprotection F->G H Final Chiral Product G->H

Caption: Synthesis from a Chiral Pool Amino Acid.

Data Presentation
Chiral PrecursorKey StepsFinal Product FormOverall Yield (%)ee (%)
D-Glutamic AcidDihydroxyvalerate formation, Mesylation, Cyclization with bis-Cbz-hydrazine(3S)-Piperazic acid derivative40-50 (over several steps)>98
L-SerineAziridination, Ring opening with protected ethylenediamine, Cyclization(S)-Piperazine-2-carboxylate35-45 (over several steps)>99

Data are representative estimates based on multi-step syntheses described in the literature.

Experimental Protocol: Representative Cyclization Step

Materials:

  • (R)-Dialkyl 2,5-bis((methylsulfonyl)oxy)pentanedioate (prepared from D-glutamic acid)

  • 1,2-Dibenzylhydrazine (or other N,N'-diprotected hydrazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the dimesylate intermediate (1.0 eq) in anhydrous acetonitrile, add finely ground potassium carbonate (3.0 eq).

  • Add the N,N'-dibenzylhydrazine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected (S)-1,2-dibenzylpiperazine-3-carboxylic acid ester.

  • Subsequent deprotection steps (e.g., hydrogenolysis to remove benzyl groups) would be required to obtain the final piperazine-2-carboxylic acid ester.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperazine scaffold is a prevalent structural motif in medicinal chemistry, and this particular derivative, with its orthogonal protecting groups (Boc and methyl ester), offers significant versatility for further chemical modifications. These application notes provide detailed protocols for a robust and scalable two-step synthesis suitable for researchers, scientists, and professionals in drug development. The synthesis involves the initial esterification of piperazine-2-carboxylic acid to its methyl ester, followed by the selective N-Boc protection at the 1-position.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through a two-step process starting from commercially available pyrazine-2-carboxylic acid. The first step involves the synthesis of the key intermediate, methyl piperazine-2-carboxylate, through esterification and subsequent reduction. The second step is the selective N-protection of this intermediate with a tert-butyloxycarbonyl (Boc) group.

Synthetic_Pathway Pyrazine-2-carboxylic_acid Pyrazine-2-carboxylic Acid Methyl_pyrazine-2-carboxylate Methyl pyrazine-2-carboxylate Pyrazine-2-carboxylic_acid->Methyl_pyrazine-2-carboxylate   Methanol, Thionyl Chloride    Methyl_piperazine-2-carboxylate Methyl piperazine-2-carboxylate Methyl_pyrazine-2-carboxylate->Methyl_piperazine-2-carboxylate   Asymmetric Hydrogenation    Final_Product 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate Methyl_piperazine-2-carboxylate->Final_Product   (Boc)2O, Base   

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl piperazine-2-carboxylate

This step details the preparation of the intermediate methyl piperazine-2-carboxylate from pyrazine-2-carboxylic acid. The process involves an initial esterification followed by an asymmetric hydrogenation of the pyrazine ring.[1]

Protocol 1A: Esterification of Pyrazine-2-carboxylic Acid

  • Under an inert argon atmosphere, add 1200 ml of methanol to a suitable reaction vessel.

  • Cool the methanol to 4-6 °C using an ice bath.

  • Slowly add 106.6 g of thionyl chloride dropwise to the methanol over a period of 1 hour, maintaining the temperature between 4-6 °C.[1]

  • To this solution, add 100.1 g of pyrazine-2-carboxylic acid at 9 °C.[1]

  • Heat the reaction mixture to 61 °C for 2 hours, during which the acid will completely dissolve.[1]

  • After 2 hours, cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a solution of 145 g of sodium hydrogen carbonate in 1.4 L of water.

  • Slowly add the sodium hydrogen carbonate solution to the reaction mixture to neutralize the acid.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl pyrazine-2-carboxylate.

Protocol 1B: Asymmetric Hydrogenation of Methyl pyrazine-2-carboxylate

A detailed procedure for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives is described in the patent literature, which can be adapted for methyl pyrazine-2-carboxylate using an appropriate optically active rhodium catalyst to yield the desired enantiomer of methyl piperazine-2-carboxylate.[1] Due to the specialized nature of this catalytic step, consulting the specific patent for catalyst preparation and reaction conditions is recommended.[1] For the purpose of this protocol, we will proceed with the racemic synthesis. For a racemic hydrogenation, a standard catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

Table 1: Reaction Parameters for the Synthesis of Methyl piperazine-2-carboxylate

ParameterValueReference
Esterification
Pyrazine-2-carboxylic Acid100.1 g[1]
Methanol1200 ml[1]
Thionyl Chloride106.6 g[1]
Reaction Temperature61 °C[1]
Reaction Time2 hours[1]
Hydrogenation (General)
CatalystOptically active Rhodium complex or Pd/C[1]
Hydrogen Pressure1-50 bar[1]
SolventMethanol
Step 2: Synthesis of this compound

This step involves the selective mono-N-Boc protection of methyl piperazine-2-carboxylate.

Protocol 2: N-Boc Protection

  • Dissolve methyl piperazine-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel.

  • Add a base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir.

  • In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Table 2: Reaction Parameters for N-Boc Protection

ParameterMolar Ratio (to substrate)
Methyl piperazine-2-carboxylate1.0
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2
Base (e.g., Triethylamine)1.2 - 1.5
SolventDichloromethane or THF
TemperatureRoom Temperature
Reaction Time4 - 12 hours

Workflow Diagram

The following diagram illustrates the logical workflow for the large-scale synthesis of the target compound.

G Synthesis Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Boc Protection A Charge Reactor with Methanol B Cool to 4-6 °C A->B C Add Thionyl Chloride B->C D Add Pyrazine-2-carboxylic Acid C->D E Heat to 61 °C for 2h D->E F Cool to Room Temperature E->F G Neutralize with NaHCO3 Solution F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Hydrogenate Methyl pyrazine-2-carboxylate I->J K Isolate Methyl piperazine-2-carboxylate J->K L Dissolve Intermediate in Solvent K->L Proceed to next step M Add Base L->M N Add (Boc)2O Solution M->N O Stir at Room Temperature N->O P Work-up (Wash with Water and Brine) O->P Q Dry and Concentrate P->Q R Purify by Column Chromatography Q->R S Isolate Final Product R->S

Figure 2: Detailed workflow for the synthesis of this compound.

Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. Note that yields are highly dependent on the specific reaction conditions and scale.

Table 3: Summary of Yields and Purity

StepProductTypical Yield (%)Typical Purity (%)
1AMethyl pyrazine-2-carboxylate80 - 90>95 (crude)
1BMethyl piperazine-2-carboxylate60 - 80>95
2This compound85 - 95>98 (after chromatography)

Conclusion

The protocols outlined provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate with good yield and high purity. The provided workflow diagrams and data tables offer a clear and concise overview of the entire process, facilitating efficient planning and execution of the synthesis.

References

The Piperazine Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high aqueous solubility, synthetic tractability, and the ability to modulate pharmacokinetic and pharmacodynamic profiles, have cemented its importance in the development of a wide array of therapeutic agents.[1][2][3] This document provides detailed application notes on the use of piperazine scaffolds in drug discovery, focusing on its application in oncology and central nervous system (CNS) disorders. Furthermore, it offers comprehensive protocols for the synthesis and evaluation of piperazine-containing compounds.

Application Notes

The versatility of the piperazine core allows for its incorporation into a diverse range of molecular architectures, leading to compounds with a broad spectrum of pharmacological activities.[4][5][6] The two nitrogen atoms of the piperazine ring are readily functionalized, enabling the fine-tuning of properties such as potency, selectivity, and metabolic stability.[3][7]

Piperazine Scaffolds in Oncology

Piperazine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[8][9][10][11] These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

One of the critical pathways frequently modulated by piperazine-containing anticancer drugs is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway .[4][12] Aberrant activation of this pathway is a common feature in many cancers, promoting cell growth and survival.[13][14] Piperazine-based inhibitors can effectively block this pathway, leading to apoptosis and inhibition of tumor growth.

Table 1: In Vitro Anticancer Activity of Selected Piperazine Derivatives

Compound ClassCancer Cell LineAssay TypePotency (IC50/GI50 in µM)Reference
Benzothiazole-PiperazineHUH-7 (Hepatocellular Carcinoma)Cytotoxicity1.23[8]
Benzothiazole-PiperazineMCF-7 (Breast Cancer)Cytotoxicity0.98[8]
Benzothiazole-PiperazineHCT-116 (Colorectal Carcinoma)Cytotoxicity1.54[8]
Vindoline-Piperazine ConjugateMDA-MB-468 (Breast Cancer)Growth Inhibition1.00[9]
Vindoline-Piperazine ConjugateHOP-92 (Non-small cell lung cancer)Growth Inhibition1.35[9]
1-Benzhydryl-Piperazine-Based HDAC InhibitorVarious Cancer Cell LinesCytotoxicity0.06 - 0.16[7]
Spirocyclopropyl oxindole-piperazineHepG-2 (Hepatocellular Carcinoma)Cytotoxicity1.88[15]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazineMCF-7 (Breast Cancer)Cytotoxicity0.31 - 120.52[10]
Indole-piperazine derivativeHepG-2 (Hepatocellular Carcinoma)Cytotoxicity0.03 - 0.06[11]
Piperazine Scaffolds in Central Nervous System (CNS) Disorders

The piperazine moiety is a key pharmacophore in many drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[16][17][18] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable scaffold for the design of novel neurotherapeutics.[19]

Many piperazine-containing CNS drugs exert their effects by modulating dopaminergic and serotonergic signaling pathways.[20][21][22][23] For instance, arylpiperazine derivatives are known to exhibit high affinity for dopamine D2 and serotonin 5-HT1A/2A receptors, which are crucial targets in the treatment of schizophrenia and depression.[2][17][24][25]

Table 2: Receptor Binding Affinities of Selected Piperazine Derivatives for CNS Targets

Compound ClassTarget ReceptorBinding Affinity (Ki in nM)Reference
ArylpiperazineDopamine D253[23]
N-Phenylpiperazine BenzamideDopamine D3Varies (subtype selective)[22]
ArylpiperazineSerotonin 5-HT1AVaries[24]
ArylpiperazineSerotonin 5-HT2A59 - 22,340[26]

Piperazine derivatives have also been shown to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][2][5] This interaction can contribute to the anxiolytic and anticonvulsant effects of some piperazine-based compounds.[5][6]

Experimental Protocols

Protocol 1: General Synthesis of 1-Arylpiperazine Derivatives

This protocol describes a common method for the synthesis of 1-arylpiperazine derivatives via Buchwald-Hartwig amination.[22][27]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.01-0.05 mmol), and base (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-arylpiperazine derivative.[28][29]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the determination of the cytotoxic effects of piperazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][30][31]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Piperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[32]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium from the stock solution. The final DMSO concentration should be below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.[30]

Protocol 3: Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of piperazine derivatives for the serotonin 5-HT2A receptor.[16][26][33]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Piperazine derivative test compounds

  • Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A ligand like spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the piperazine test compound or the non-specific binding control.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PiperazineInhibitor Piperazine-based PI3K Inhibitor PiperazineInhibitor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine-based drugs.

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Arylpiperazine Arylpiperazine Ligand Arylpiperazine->D2R G_protein G Protein (Gi/o) D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling & Neuronal Response PKA->Downstream

Caption: Dopamine D2 receptor signaling pathway modulated by arylpiperazine ligands.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Binding Receptor Binding Assays Purification->Binding Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Binding->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead Lead Optimization SAR->Lead

Caption: General experimental workflow for the discovery of piperazine-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. - Catalyst deactivation (if applicable).- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Perform a temperature and time screen to identify optimal conditions. - Optimize the silica gel column chromatography elution system. - If using a catalyst (e.g., for debenzylation), ensure it is fresh and used in the correct amount.[1]
Formation of Di-substituted Byproduct The reactivity of the second nitrogen atom in piperazine is comparable to the first, leading to the formation of 1,4-disubstituted piperazine.- Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-substitution. - Add the electrophile (e.g., Boc anhydride) slowly and at a low temperature (0 °C). - Utilize a mono-protected piperazine starting material, such as N-Boc-piperazine.
Incomplete N-Boc Protection - Insufficient amount of Boc anhydride. - Poorly nucleophilic amine starting material. - Presence of moisture, which can hydrolyze the Boc anhydride.- Use a slight excess of di-tert-butyl dicarbonate (Boc₂O). - Ensure the reaction is carried out under anhydrous conditions. - For less reactive amines, consider using a catalyst such as DMAP or increasing the reaction temperature.
Difficulty in Product Purification - The product may be an oil, making handling and purification challenging. - Similar polarity of the product and byproducts.- Utilize silica gel column chromatography with a carefully selected eluent system, such as a gradient of methanol in dichloromethane or an ethyl acetate/hexane mixture.[2] - Consider converting the oily product to a solid salt (e.g., hydrochloride) for easier handling and purification, if applicable to the subsequent steps.
Starting Material Decomposition Use of a strong base (e.g., NaOtBu) may cause the degradation of sensitive starting materials.If a strong base is leading to decomposition, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves the debenzylation of a protected precursor. For instance, starting from 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate, the benzyl group can be removed via hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the target compound.[1] Another approach involves the esterification of (R)-N-Boc-piperazine-2-carboxylic acid.[2]

Q2: How can I minimize the formation of the di-Boc protected piperazine?

A2: To favor mono-protection, it is recommended to use a controlled amount of di-tert-butyl dicarbonate (Boc₂O) and to add it dropwise to a cooled solution of the piperazine derivative. Using a large excess of the piperazine starting material can also significantly reduce the formation of the di-substituted byproduct.

Q3: What are the optimal conditions for the esterification of the carboxylic acid group?

A3: For the methylation of the carboxylic acid, using trimethylsilyldiazomethane in a mixture of methanol and dichloromethane at room temperature for an extended period (e.g., 16 hours) has been shown to be effective.[2]

Q4: What are the key considerations for purifying the final product?

A4: The product is often an oily substance, making purification by silica gel column chromatography the method of choice.[2] It is crucial to first elute with a non-polar solvent to remove impurities, followed by a more polar solvent system, such as 5% methanol/7N ammonia in ethyl acetate, to elute the desired product.[2]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. Specifically, when working with reagents like trimethylsilyldiazomethane, which is toxic and potentially explosive, it is crucial to work in a well-ventilated fume hood and avoid contact with acids. When conducting hydrogenation reactions, ensure proper handling of the palladium catalyst and hydrogen gas.

Experimental Protocols

Protocol 1: Synthesis via Debenzylation of a Protected Precursor

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

  • 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol)

  • Methanol (MeOH, 100 mL)

  • 10% Palladium on carbon (Pd/C, 3.0 g, 30% w/w)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • To a solution of 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol) in methanol (100 mL), add 10% Pd/C (3.0 g).

  • Place the mixture in a steel vessel and stir at room temperature under 50 psi of hydrogen pressure for 5 hours.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a light yellow liquid.

Quantitative Data:

Parameter Value
Yield 88%

| Physical State | Light yellow liquid |

Protocol 2: Synthesis via Esterification of N-Boc-piperazine-2-carboxylic acid

This protocol is based on the synthesis of the (R)-enantiomer and can be adapted for the racemic mixture.[2]

Materials:

  • (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g)

  • Methanol (100 mL)

  • Dichloromethane (115 mL)

  • Trimethylsilyldiazomethane (2M solution in hexane, 14 mL)

  • Silica gel for column chromatography

  • Eluent: 5% methanol/7N ammonia in ethyl acetate

Procedure:

  • In a 250 mL three-neck flask, add (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g), methanol (100 mL), and dichloromethane (115 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.

  • Purify the crude product by silica gel column chromatography. First, elute with a non-polar solvent to remove impurities, then elute with a 5% methanol/7N ammonia in ethyl acetate solution to obtain the final product.

Quantitative Data:

Parameter Value
Yield 48%

| Physical State | Oily substance |

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: Debenzylation cluster_protocol2 Protocol 2: Esterification start1 Start: 4-benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate react1 React with: H₂, 10% Pd/C in Methanol start1->react1 Hydrogenation workup1 Workup: Filter through diatomaceous earth, concentrate react1->workup1 product1 Product: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate workup1->product1 start2 Start: N-Boc-piperazine-2-carboxylic acid react2 React with: Trimethylsilyldiazomethane in MeOH/DCM start2->react2 Esterification workup2 Workup: Solvent removal react2->workup2 purify2 Purification: Silica gel column chromatography workup2->purify2 product2 Product: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate purify2->product2

Caption: Comparative workflow of two synthetic routes to the target compound.

Troubleshooting_Logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions? start->side_reactions No incomplete_rxn->side_reactions No solution1 Monitor with TLC/LC-MS Adjust Temp/Time incomplete_rxn->solution1 Yes purification_issue Purification Issue? side_reactions->purification_issue No solution2 Use excess piperazine Slow addition of Boc₂O at 0°C side_reactions->solution2 Yes (Di-substitution) solution3 Optimize chromatography (eluent system) purification_issue->solution3 Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound? A1: The most common and effective methods for purifying this compound and related N-Boc piperazine derivatives are flash column chromatography on silica gel and recrystallization. Flash chromatography is particularly useful for separating the target compound from reaction byproducts and unreacted starting materials.[1][2] In some synthesis procedures, the product is obtained as a liquid or oil after concentrating the reaction mixture under reduced pressure, which can then be used directly or subjected to further chromatographic purification.[3]

Q2: How do I choose a suitable solvent system for flash column chromatography? A2: The choice of eluent is critical for achieving good separation. A common starting point for N-Boc protected compounds is a mixture of a non-polar solvent like petroleum ether (petrol) or hexanes and a more polar solvent like ethyl acetate (EtOAc) or diethyl ether (Et2O).[1][2] For this compound and its analogs, a system of 9:1 petrol-Et2O has been successfully used.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and impurities.

Q3: My compound fails to crystallize and instead "oils out". What should I do? A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution or when the solution is supersaturated. To troubleshoot this, you can:

  • Reduce the cooling rate: Allow the solution to cool to room temperature very slowly before placing it in a colder environment (like an ice bath).[4]

  • Use a seed crystal: If you have a small amount of pure solid material, adding it to the solution can initiate crystallization.

  • Try an anti-solvent: Dissolve your compound in a "good" solvent where it is very soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[4]

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: What are common impurities I might encounter? A4: Impurities often depend on the synthetic route. Common impurities include:

  • Unreacted starting materials: For instance, if the synthesis involves the hydrogenation of a benzyl-protected precursor, residual starting material may be present.[3]

  • Di-Boc piperazine: In reactions involving the addition of a Boc group to piperazine, the formation of the di-protected species is a common side product.[5]

  • Byproducts from deprotection: If the synthesis involves the removal of other protecting groups, side reactions can occur, leading to impurities.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Chromatography 1. Product is too soluble in the eluent. 2. Product is adsorbing irreversibly to the silica gel. 3. Incomplete elution from the column.1. Decrease the polarity of the eluent system. 2. Consider adding a small percentage of a modifier like triethylamine (~0.1-1%) to the eluent for basic compounds. 3. Ensure the column is flushed with a more polar solvent after the main fraction has been collected.
Poor Separation on Column 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was not packed properly (channeling).1. Re-optimize the eluent using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary. 2. Reduce the amount of crude material loaded onto the column. The general rule is 1-10% of the silica gel weight. 3. Repack the column carefully, ensuring a level and uniform bed of silica.
Product is Impure After Crystallization 1. Crystallization occurred too quickly, trapping impurities. 2. The chosen solvent is not ideal for rejecting the specific impurities present.1. Slow down the cooling process. An insulated container can be used to ensure slow cooling to room temperature.[4] 2. Perform a recrystallization using a different solvent or solvent pair.[4] 3. Consider a pre-purification step (e.g., flash chromatography) to remove the bulk of impurities before crystallization.[4]
Product Appears as a Liquid/Oil 1. The compound is a low-melting solid or an oil at room temperature. 2. Presence of solvent residue.1. This is a known characteristic for this compound, which has been described as a light yellow liquid.[3] Purification should focus on chromatography. 2. Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

Quantitative Data Summary

The following table summarizes yields from purification methods mentioned in related literature.

Purification MethodCompound ContextEluent / ConditionsYieldPuritySource
Flash Column ChromatographyN-Boc-N′-trityl piperazine9:1 Petrol-Et2O80%Not Specified[1]
Flash Column Chromatographytert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate1:1 Hexane/Ethyl Acetate86.3%Not Specified[2]
Concentration under Reduced PressureThis compound Post-hydrogenation work-up88%Not Specified[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying this compound on silica gel.

  • TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude material. Aim for a solvent mixture that gives the product an Rf value of approximately 0.2-0.4. A 9:1 mixture of petroleum ether and diethyl ether is a good starting point.[1]

  • Column Packing: Prepare a glass column with silica gel (slurry packed in the initial, non-polar eluent). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 10% Et2O in petrol to 20%) can be employed.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Protocol 2: Recrystallization from a Single Solvent

This protocol can be used if the product from chromatography requires further purification or if it crystallizes easily.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Perform small-scale tests with solvents like ethyl acetate, hexanes, or isopropanol.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[4]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 30-60 minutes to maximize the precipitation of the solid.[4]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Visualizations

General Purification Workflow

cluster_workflow General Purification Workflow crude Crude Product (Post-Synthesis) chromatography Primary Purification (Flash Column Chromatography) crude->chromatography analysis1 Purity Analysis (TLC / LC-MS) chromatography->analysis1 decision Is Purity >95%? analysis1->decision recrystallization Secondary Purification (Recrystallization) decision->recrystallization No product Pure Product decision->product Yes analysis2 Final Purity Analysis recrystallization->analysis2 analysis2->product

Caption: A typical workflow for the purification and analysis of the target compound.

Troubleshooting Logic for Column Chromatography

cluster_troubleshooting Troubleshooting Poor Chromatographic Separation start Problem: Poor Separation / Overlapping Spots cause1 Cause: Inappropriate Solvent System start->cause1 cause2 Cause: Column Overloaded start->cause2 cause3 Cause: Improper Column Packing start->cause3 solution1 Solution: Re-optimize eluent via TLC. Try a gradient elution. cause1->solution1 solution2 Solution: Reduce amount of crude material. Use a larger column. cause2->solution2 solution3 Solution: Repack column carefully. Ensure level surface and no air bubbles. cause3->solution3

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the synthesis of piperazine derivatives. The following guides and frequently asked questions (FAQs) provide direct solutions to specific experimental challenges.

Troubleshooting Guides

Issue 1: Low Yield of Monosubstituted Piperazine due to Disubstituted Byproduct Formation

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge because the second nitrogen atom's reactivity is comparable to the first after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize disubstitution.[1]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the monosubstituted product is maximized.

Troubleshooting Workflow for Low Mono-substitution Yield

G start Low Yield of Monosubstituted Product disubstitution High Disubstitution Observed? start->disubstitution strategy Select Mitigation Strategy disubstitution->strategy Yes other_issues other_issues disubstitution->other_issues No excess_piperazine Use 5-10 eq. of Piperazine strategy->excess_piperazine slow_addition Slowly Add Electrophile at Low Temperature strategy->slow_addition protection Use Mono-protected Piperazine (e.g., N-Boc) strategy->protection monitor Monitor Reaction by TLC/LC-MS excess_piperazine->monitor slow_addition->monitor protection->monitor stop_reaction Stop Reaction at Optimal Time monitor->stop_reaction end Improved Yield of Monosubstituted Product stop_reaction->end

Caption: Workflow for troubleshooting low monosubstitution yield.

Issue 2: Consistently Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][2] It is recommended to screen a variety of ligands and palladium sources.

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1][2] If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2]

  • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][2]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[1][2]

ParameterRecommendationCommon Issues
Palladium Precursor Screen various sources (e.g., Pd₂(dba)₃, Pd(OAc)₂)Catalyst deactivation
Phosphine Ligand Screen various ligands (e.g., XPhos, SPhos, RuPhos)Suboptimal ligand for the specific substrate
Base Screen various bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Starting material decomposition with strong bases
Solvent Toluene, dioxane, THF, t-butanolPoor solubility of reagents
Temperature Start at a lower temperature and gradually increaseIncomplete reaction or decomposition of reactants
Issue 3: Difficulty in Purifying the Substituted Piperazine Product

Question: I am struggling to purify my substituted piperazine product, which is affecting the final yield. What purification strategies can I employ?

Answer: Purification of piperazine derivatives can be challenging due to their basic nature and potential for forming salts.

  • Acid-Base Extraction: This is a highly effective method for separating basic piperazine derivatives from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the piperazine, which will then move to the aqueous layer. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.[1]

  • Column Chromatography: While common, it can be challenging due to the basicity of piperazines, which can lead to streaking on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-2%), can be added to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?

A1: Besides di-substitution, other common side reactions can include:

  • Elimination reactions: Particularly with certain alkyl halides.

  • Ring-opening reactions. [1]

  • Over-oxidation: Depending on the synthetic route.[1]

  • Intramolecular Cyclization: This can occur if the alkylating agent possesses another reactive functional group.

  • Reaction with Solvent: Some solvents, like DMF and DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities.

Logical Relationship of Common Side Reactions

G low_yield Low Yield in Piperazine Synthesis side_reactions Common Side Reactions low_yield->side_reactions disubstitution Disubstitution side_reactions->disubstitution elimination Elimination side_reactions->elimination ring_opening Ring-Opening side_reactions->ring_opening intramolecular Intramolecular Cyclization side_reactions->intramolecular solvent_reaction Reaction with Solvent side_reactions->solvent_reaction

Caption: Common side reactions leading to low yield.

Q2: How can I improve the yield of mono-N-alkylation of piperazine?

A2: To improve the yield of mono-N-alkylation, you can use a large excess of piperazine (5-10 equivalents), add the alkyl halide slowly at a low temperature, and monitor the reaction closely to stop it before significant disubstitution occurs.[1] Alternatively, using a mono-protected piperazine like N-Boc-piperazine provides excellent control and generally higher yields of the monosubstituted product after deprotection.[1]

StrategyMolar Ratio (Piperazine:Electrophile)TemperatureKey Considerations
Excess Piperazine 5:1 to 10:1Low to room temperatureRequires efficient removal of excess piperazine during workup.
Slow Addition 1:1Low temperature (e.g., 0 °C)Helps to control the reaction rate and minimize disubstitution.
Protecting Group 1:1 (Protected Piperazine:Electrophile)Varies with substrateRequires additional protection and deprotection steps.

Q3: What are the key parameters to optimize for a successful reductive amination to synthesize N-alkyl piperazine derivatives?

A3: Reductive amination is a good alternative to direct alkylation to avoid over-alkylation.[3] Key parameters to optimize are:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective. Sodium cyanoborohydride can also be used.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

  • pH: The reaction is typically carried out under slightly acidic conditions, often by adding acetic acid, to facilitate iminium ion formation.

  • Temperature: Most reductive aminations can be carried out at room temperature.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

  • After reaction completion, concentrate the mixture.

  • Purify by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 3: Deprotection of N-Boc-piperazine

Materials:

  • N-Boc-piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperazine derivative in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane or diethyl ether.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Basify the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the deprotected piperazine derivative.

References

Technical Support Center: Improving Regioselectivity in Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine N-arylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to achieving high regioselectivity in the N-arylation of piperazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct solutions in a question-and-answer format.

Question 1: My N-arylation reaction is producing a significant amount of the N,N'-bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of the bis-arylated product is a common challenge in piperazine chemistry due to the presence of two reactive nitrogen atoms.[1] Several strategies can be employed to favor mono-arylation:

  • Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product. A common starting point is to use 1.5 to 2.0 equivalents of piperazine.[1] However, this may complicate purification.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.[1]

  • Reaction Time: It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[1][2] Rapid reaction protocols, some as short as 10 minutes under specific conditions, have been developed to minimize this side reaction.[3]

  • Protecting Group Strategy: For the most reliable control over regioselectivity, using a mono-protected piperazine, such as N-Boc-piperazine, is the most robust strategy.[1][2][4] The protecting group can be removed in a subsequent step after the arylation is complete.

Question 2: The yield of my N-aryl piperazine derivative is consistently low or non-existent. What are the potential causes and how can I troubleshoot this?

Answer: Low to non-existent yields in N-arylation reactions, particularly in Palladium-catalyzed Buchwald-Hartwig amination, can stem from several factors related to the catalyst, reagents, or reaction environment.[1][5]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and often substrate-dependent.[5] For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[1] If you are using older generation ligands such as BINAP or DPEphos, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.[1]

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining a properly inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst from oxidation.[1]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slower or incomplete reactions.[1]

  • Solvent and Solubility Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[1][5] Ensure your starting materials are soluble at the reaction temperature.

  • Reaction Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[1] Suboptimal temperatures can lead to incomplete reactions or decomposition.[5]

Question 3: I am observing a significant amount of hydrodehalogenation of my aryl halide. What is the cause and how can I mitigate this side reaction?

Answer: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction in palladium-catalyzed cross-coupling reactions. It is often caused by β-hydride elimination from the palladium-alkoxide complex formed with the base. To minimize this, consider using a base with a non-nucleophilic cation, such as K₃PO₄ or Cs₂CO₃, which can be less prone to promoting this side reaction compared to sodium tert-butoxide.

Question 4: Purification of my substituted piperazine product is challenging due to its basicity and water solubility. What are some effective purification strategies?

Answer: The physicochemical properties of piperazine derivatives can indeed complicate purification. Here are some common and effective methods:

  • Column Chromatography: This is a widely used technique. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

  • Acid-Base Extraction: This method is particularly useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving N-arylation of piperazine?

A1: The two most powerful and commonly employed methods for the N-arylation of piperazine are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[6] The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.[7]

Q2: How do I choose the right protecting group for selective mono-N-arylation of piperazine?

A2: The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.[4] An ideal protecting group should be easy to install, stable to the N-arylation reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule (orthogonality).[4] Common protecting groups for piperazine include tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).[4]

Q3: Can I perform N-arylation on a piperazine ring that is already substituted on a carbon atom?

A3: Yes, N-arylation can be performed on piperazine rings bearing carbon substituents. However, the presence of substituents on the piperazine ring can influence the reactivity of the nitrogen atoms and may require optimization of the reaction conditions.

Q4: Are there any "green" or more environmentally friendly approaches to piperazine N-arylation?

A4: Yes, research has been conducted to develop more environmentally friendly protocols. For instance, solvent-free N-arylation of piperazine has been demonstrated, where piperazine itself acts as the solvent.[3] This approach can provide modest to good yields of the desired mono-arylated products.[3]

Data Presentation

Table 1: Comparison of Ligands for the N-Arylation of 4-chlorotoluene with Piperazine

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield of Mono-arylated Product (%)
RuPhosPd₂(dba)₃NaOtBuToluene100295
XPhosPd₂(dba)₃NaOtBuToluene100292
BINAPPd(OAc)₂Cs₂CO₃Dioxane1101265
DPEphosPd(OAc)₂K₃PO₄Toluene1101858

Note: Data is compiled from representative literature and serves as a general guide. Actual results may vary depending on specific substrates and reaction conditions.

Table 2: Effect of Base and Solvent on Mono-Arylation Selectivity

Aryl HalidePiperazine (equiv.)BaseSolventTemperature (°C)Mono/Bis-arylated Ratio
4-bromotoluene2.0NaOtBuToluene10090:10
4-bromotoluene2.0K₃PO₄Dioxane11095:5
4-chlorotoluene1.5Cs₂CO₃Toluene10085:15
4-chlorotoluene2.5NaOtBuDioxane10092:8

Note: This table illustrates general trends. Optimal conditions should be determined experimentally for each specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation of Piperazine using Buchwald-Hartwig Amination

  • Materials:

    • Piperazine (2.0 equiv.)

    • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 2.2 equiv.)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

    • Add piperazine followed by the anhydrous solvent.

    • Stir the mixture for a few minutes, then add the aryl halide.

    • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the piperazine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-piperazine.[2]

Visualizations

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR₂ Base_Deprot Base Deprotonation Amine_Coord->Base_Deprot Base PdII_Amide Ar-Pd(II)-NR₂(L_n) Base_Deprot->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow Troubleshooting Piperazine N-Arylation Start Start Experiment Reaction Perform N-Arylation Start->Reaction Analysis Analyze Product Mixture (TLC, LC-MS) Reaction->Analysis Desired_Product Desired Product (High Yield & Selectivity) Analysis->Desired_Product Success Low_Yield Low/No Yield? Analysis->Low_Yield Problem Poor_Selectivity Poor Selectivity? (Bis-arylation) Low_Yield->Poor_Selectivity No Check_Catalyst Check Catalyst/Ligand Inert Atmosphere, Temp Low_Yield->Check_Catalyst Yes Adjust_Stoich Adjust Stoichiometry (Excess Piperazine) Poor_Selectivity->Adjust_Stoich Yes Slow_Addition Use Slow Addition of Aryl Halide Poor_Selectivity->Slow_Addition Consider Use_PG Use Mono-Protected Piperazine Poor_Selectivity->Use_PG For full control Check_Catalyst->Reaction Optimize Check_Reagents Check Base/Solvent Reagent Purity Check_Catalyst->Check_Reagents Check_Reagents->Reaction Optimize Adjust_Stoich->Reaction Optimize Slow_Addition->Reaction Optimize Use_PG->Reaction Re-run

Caption: Decision workflow for troubleshooting common issues.

Protecting_Group_Strategy Protecting Group Strategy for Mono-Arylation Piperazine Piperazine Protection Protection (e.g., Boc₂O) Piperazine->Protection Mono_Protected Mono-Protected Piperazine (e.g., N-Boc-Piperazine) Protection->Mono_Protected Arylation N-Arylation (Buchwald-Hartwig) Mono_Protected->Arylation Ar-X, Pd-catalyst Protected_Product Protected N-Aryl-Piperazine Arylation->Protected_Product Deprotection Deprotection (e.g., TFA, HCl) Protected_Product->Deprotection Final_Product Mono-N-Aryl-Piperazine Deprotection->Final_Product

Caption: Workflow for selective mono-arylation using a protecting group.

References

Technical Support Center: Removal of di-Boc Byproduct in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of the 1,4-di-tert-butoxycarbonyl (di-Boc) piperazine byproduct during the synthesis of mono-Boc-piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of di-Boc-piperazine a common issue?

The formation of the di-Boc byproduct is a frequent challenge due to the similar nucleophilicity of the two nitrogen atoms in the piperazine ring. During the protection reaction with di-tert-butyl dicarbonate (Boc₂O), both nitrogens can react, leading to a mixture of the desired mono-Boc-piperazine, the di-Boc-piperazine byproduct, and unreacted piperazine.[1] Achieving selective mono-protection is the primary strategy to minimize the formation of the di-Boc byproduct.[2]

Q2: What are the primary methods to remove the di-Boc byproduct?

The most common methods for removing the di-Boc byproduct from the desired mono-Boc-piperazine are:

  • Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities. Due to the presence of a free amine, mono-Boc-piperazine is more polar than the non-polar di-Boc byproduct.

  • Acid-Base Extraction: This method leverages the basicity of the free secondary amine in mono-Boc-piperazine. The desired product can be protonated and extracted into an aqueous acidic phase, leaving the non-basic di-Boc byproduct in the organic phase.

  • Crystallization: If the mono-Boc-piperazine is a solid, crystallization can be an effective purification method. The di-Boc byproduct may remain in the mother liquor, allowing for the isolation of pure mono-Boc-piperazine crystals.

  • Selective Hydrolysis: Under carefully controlled acidic conditions, it is possible to selectively deprotect one of the Boc groups from the di-Boc byproduct, converting it to the desired mono-Boc-piperazine. This method requires precise control to prevent complete deprotection.

Q3: Can I avoid the formation of the di-Boc byproduct altogether?

While complete avoidance is difficult, the formation of the di-Boc byproduct can be significantly minimized by employing strategies for selective mono-Boc protection. One common method is to use one equivalent of a strong acid (like HCl or TFA) to form the mono-salt of piperazine. This deactivates one nitrogen atom, favoring the reaction of Boc₂O at the free nitrogen.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the di-Boc byproduct.

Problem Possible Cause Recommended Solution
Poor separation of mono-Boc and di-Boc piperazine by column chromatography. Inappropriate solvent system (eluent).The polarity difference between mono-Boc and di-Boc piperazine is significant. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient could be from 100% hexane to 50% ethyl acetate in hexane.
Co-elution of the di-Boc byproduct with the desired product.If the polarity difference is insufficient for good separation with a standard silica gel column, consider using a different stationary phase, such as alumina. Alternatively, preparative HPLC can offer higher resolution for challenging separations.[4]
Low recovery of mono-Boc-piperazine after acid-base extraction. Incomplete extraction from the aqueous phase.Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.
The pH of the aqueous phase was not sufficiently basic during the final extraction.After acidifying and washing to remove the di-Boc byproduct, ensure the aqueous phase is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the mono-Boc-piperazine and allow its extraction into the organic phase.
Crystallization yields are low or no crystals are formed. The concentration of the desired product is too low.Concentrate the solution to induce supersaturation. Scratching the inside of the flask with a glass rod can also initiate crystal formation.
The chosen solvent is not optimal for crystallization.Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for crystallization of Boc-protected compounds include ethyl acetate, hexane, and diethyl ether.
The presence of impurities inhibits crystallization.If the crude product is highly impure, it may be necessary to perform a preliminary purification by flash chromatography before attempting crystallization.
Selective hydrolysis of the di-Boc byproduct leads to complete deprotection. The reaction conditions (acid concentration, temperature, time) are too harsh.Use a milder acid or a lower concentration. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the desired mono-Boc product is observed. Lowering the reaction temperature can also improve selectivity.

Experimental Protocols

Protocol 1: Purification of mono-Boc-piperazine by Flash Column Chromatography

This protocol describes the separation of mono-Boc-piperazine from the di-Boc byproduct using silica gel chromatography.

Materials:

  • Crude reaction mixture containing mono-Boc-piperazine and di-Boc-piperazine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane to elute the non-polar di-Boc byproduct. Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of 0% to 30% ethyl acetate in hexane is typically effective.

    • The mono-Boc-piperazine will elute as the polarity of the solvent system is increased.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure mono-Boc-piperazine.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified mono-Boc-piperazine.

Protocol 2: Purification by Acid-Base Extraction

This protocol utilizes the basicity of the free amine in mono-Boc-piperazine to separate it from the non-basic di-Boc byproduct.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude mixture in DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl solution (3 times). The mono-Boc-piperazine will move to the aqueous layer as its hydrochloride salt, while the di-Boc byproduct remains in the organic layer.

  • Separate the organic layer (containing the di-Boc byproduct) and set it aside.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 1 M NaOH solution to the aqueous layer with stirring until the pH is greater than 10.

  • Extract the now basic aqueous layer with DCM or ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the purified mono-Boc-piperazine.

Quantitative Data Summary

The efficiency of mono-Boc-piperazine synthesis and purification can vary depending on the chosen method. The following table summarizes typical yields reported in the literature for selective mono-protection strategies, which aim to minimize the formation of the di-Boc byproduct from the outset.

Method Reagents Yield of mono-Boc-piperazine Reference
Acid-mediated protectionPiperazine, HCl, Boc₂O70-80%[3]
Iodine-catalyzed protectionPiperazine, Boc₂O, I₂80%[1]
Diethanolamine-based synthesisDiethanolamine, Thionyl chloride, Boc₂O, Ammonia>93.5%[5]

Visual Diagrams

Troubleshooting Workflow for di-Boc Byproduct Removal

TroubleshootingWorkflow cluster_chrom Chromatography Troubleshooting cluster_ext Extraction Troubleshooting start Crude product contains di-Boc byproduct chromatography Attempt Flash Column Chromatography start->chromatography extraction Attempt Acid-Base Extraction start->extraction crystallization Attempt Crystallization start->crystallization chrom_success Pure mono-Boc piperazine obtained chromatography->chrom_success Successful chrom_fail Poor separation chromatography->chrom_fail Unsuccessful ext_success Pure mono-Boc piperazine obtained extraction->ext_success Successful ext_fail Low recovery extraction->ext_fail Unsuccessful optimize_eluent Optimize eluent system (gradient polarity) chrom_fail->optimize_eluent prep_hplc Use Preparative HPLC for higher resolution chrom_fail->prep_hplc optimize_eluent->chromatography prep_hplc->chrom_success increase_extractions Increase number of extractions ext_fail->increase_extractions check_ph Ensure aqueous phase is sufficiently basic (pH>10) ext_fail->check_ph increase_extractions->extraction check_ph->extraction

Caption: Troubleshooting decision tree for the removal of di-Boc byproduct.

Experimental Workflow for Purification via Acid-Base Extraction

ExtractionWorkflow start Start: Crude Mixture (mono-Boc + di-Boc) dissolve 1. Dissolve in Organic Solvent (e.g., DCM) start->dissolve wash_acid 2. Wash with 1M HCl (3 times) dissolve->wash_acid separate_layers1 3. Separate Layers wash_acid->separate_layers1 organic_layer1 Organic Layer: di-Boc byproduct separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: mono-Boc-piperazine·HCl separate_layers1->aqueous_layer1 Aqueous basify 4. Basify Aqueous Layer with NaOH (pH > 10) aqueous_layer1->basify extract_product 5. Extract with Organic Solvent (3 times) basify->extract_product separate_layers2 6. Separate Layers extract_product->separate_layers2 aqueous_layer2 Aqueous Layer: (discard) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer: pure mono-Boc-piperazine separate_layers2->organic_layer2 Organic dry_concentrate 7. Dry (Na₂SO₄) and Concentrate organic_layer2->dry_concentrate end End: Purified mono-Boc-piperazine dry_concentrate->end

Caption: Step-by-step workflow for the purification of mono-Boc-piperazine.

References

Navigating Catalyst Deactivation in Buchwald-Hartwig Amination of Piperazines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in the Buchwald-Hartwig amination of piperazines. This powerful C-N bond-forming reaction is pivotal in the synthesis of numerous pharmaceuticals and fine chemicals, yet can be susceptible to issues that lead to diminished yields and reaction inefficiencies. This guide offers practical solutions, detailed experimental protocols, and a deeper understanding of the underlying deactivation mechanisms to facilitate successful and reproducible outcomes.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable advice for common problems encountered during the Buchwald-Hartwig amination of piperazines.

Question 1: Why is the yield of my N-aryl piperazine product consistently low?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, with catalyst deactivation being a primary concern. However, suboptimal reaction conditions are also a frequent cause. Here’s a breakdown of potential issues and how to address them:

  • Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. For piperazine couplings, especially with electron-rich or sterically hindered aryl halides, bulky and electron-rich biarylphosphine ligands are often necessary to promote efficient catalytic turnover and prevent catalyst decomposition.[1][2] Pre-formed, air-stable pre-catalysts can also offer more consistent results.[2]

  • Base Selection: The base plays a crucial role in both the rate of reaction and the stability of the catalyst. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate deprotonation of the piperazine and the palladium-amine complex. However, if you observe decomposition of your starting materials or catalyst, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures or longer reaction times.[1][3]

  • Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are common choices. If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[1] It is critical to use anhydrous and deoxygenated solvents, as water and oxygen can lead to catalyst deactivation.[2]

  • Temperature and Reaction Time: Suboptimal temperatures can lead to incomplete reactions or catalyst decomposition. It is recommended to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[1]

Question 2: I am observing significant amounts of side products, such as di-arylated piperazine or dehalogenation of my aryl halide. How can I minimize these?

Answer: The formation of side products is a common challenge that can often be mitigated by adjusting the reaction stoichiometry and conditions.

  • Di-arylation of Piperazine: This occurs when both nitrogen atoms of the piperazine ring react with the aryl halide. To favor mono-arylation, you can:

    • Use a large excess of piperazine (5-10 equivalents).

    • Employ a mono-protected piperazine, such as N-Boc-piperazine. The Boc protecting group can be readily removed after the coupling reaction.[4]

  • Dehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can be promoted by elevated temperatures and certain bases.[4] To minimize dehalogenation:

    • Lower the reaction temperature.

    • Screen different ligands, as some are more prone to promoting this side reaction.

    • Ensure a strictly inert atmosphere, as trace oxygen can sometimes contribute to catalyst decomposition pathways that lead to dehalogenation.

Question 3: My reaction mixture turns black, and I see the formation of a precipitate. What is happening and how can I prevent it?

Answer: The formation of a black precipitate is often indicative of the formation of palladium black, an inactive form of palladium(0) that has agglomerated.[2] This is a clear sign of catalyst deactivation. To prevent this:

  • Ligand Choice: Use a ligand that effectively stabilizes the palladium(0) species and prevents aggregation. Bulky biarylphosphine ligands are generally effective in this regard.

  • Ligand-to-Palladium Ratio: Ensure the correct ligand-to-palladium ratio is used. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Inert Atmosphere: As mentioned previously, rigorous exclusion of oxygen is critical to prevent oxidative degradation of the catalyst.[2]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of the Buchwald-Hartwig amination of piperazines.

Table 1: Effect of Ligand Choice on the Amination of 4-Chlorotoluene with Morpholine (a Piperazine Analog) [5]

Palladium SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(dba)₂XPhos1.5NaOtBuTolueneReflux694

Table 2: Influence of Base on Buchwald-Hartwig Coupling [3]

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination.Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate of the weak bases.Expensive, can be difficult to stir on a large scale.
K₃PO₄ Excellent functional group tolerance. Economically attractive.Can require relatively high catalyst loadings and long reaction times.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yield by Ligand Screening

This protocol outlines a high-throughput screening approach to identify the optimal ligand for a challenging Buchwald-Hartwig amination of a piperazine derivative.[4][6]

  • Preparation of Stock Solutions:

    • Prepare stock solutions of your aryl halide, piperazine derivative, and an internal standard (e.g., dodecane) in a suitable anhydrous and deoxygenated solvent (e.g., toluene or dioxane).

    • Prepare separate stock solutions of various phosphine ligands (e.g., XPhos, RuPhos, SPhos, DavePhos) and a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) in the same solvent.

  • Reaction Setup in a 96-Well Plate:

    • To each well of a 96-well plate, add the desired amount of base (e.g., NaOtBu or Cs₂CO₃).

    • Using a multichannel pipette, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated well.

    • Add the aryl halide and piperazine stock solutions to all wells.

    • Add the internal standard stock solution to each well.

    • Seal the plate with a cap mat.

  • Reaction and Analysis:

    • Place the sealed 96-well plate on a heating block with magnetic stirring and heat to the desired temperature for a set amount of time.

    • After the reaction is complete, cool the plate to room temperature.

    • Quench the reactions by adding a small amount of water to each well.

    • Extract each well with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC-MS or LC-MS to determine the yield of the desired product by comparing the peak area of the product to that of the internal standard.

Protocol 2: Synthesis of N-(4-methylphenyl)morpholine (A Piperazine Analog) using XPhos [5]

This protocol provides a specific example of a successful Buchwald-Hartwig amination that can be adapted for piperazine substrates.

  • Reaction Setup:

    • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

    • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

    • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Reaction:

    • Stir the resulting mixture at reflux for 6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water (10 mL).

    • Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the N-aryl morpholine product.

Visualizing Catalyst Deactivation and Troubleshooting

Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for catalyst deactivation in the Buchwald-Hartwig amination. Understanding these pathways is crucial for diagnosing and preventing reaction failure.

G Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Deactivated_Pd_Black Deactivated Pd(0) (Palladium Black) Active_Catalyst->Deactivated_Pd_Black Aggregation Amine_Coordination Amine Coordination (Piperazine) Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination (Product Formation) Amine_Coordination->Reductive_Elimination Deactivated_PdII Deactivated Pd(II) Species Amine_Coordination->Deactivated_PdII Side Reactions Beta_Hydride_Elimination β-Hydride Elimination (Side Reaction) Amine_Coordination->Beta_Hydride_Elimination Reductive_Elimination->Active_Catalyst Product N-Aryl Piperazine Reductive_Elimination->Product Dehalogenation_Product Dehalogenated Arene Beta_Hydride_Elimination->Dehalogenation_Product

Caption: Potential deactivation pathways from the main catalytic cycle.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving low yields in the Buchwald-Hartwig amination of piperazines.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Anhydrous/Anaerobic Conditions Start->Check_Reagents Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Different Bases (e.g., NaOtBu, Cs2CO3, K3PO4) Screen_Ligands->Screen_Bases No Improvement Success Improved Yield Screen_Ligands->Success Improvement Optimize_Temp Optimize Temperature and Reaction Time Screen_Bases->Optimize_Temp No Improvement Screen_Bases->Success Improvement Screen_Solvents Screen Different Solvents (e.g., Toluene, Dioxane, t-BuOH) Optimize_Temp->Screen_Solvents No Improvement Optimize_Temp->Success Improvement Screen_Solvents->Success Improvement

Caption: A systematic workflow for troubleshooting low reaction yields.

References

Technical Support Center: Impact of Solvent on Piperazine Synthesis Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical role of solvents in piperazine synthesis. Proper solvent selection is paramount for optimizing reaction outcomes, including yield, purity, and reaction time.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact piperazine synthesis?

A1: The solvent plays a multifaceted role in piperazine synthesis, influencing:

  • Solubility: The solvent must effectively dissolve reactants, reagents, and catalysts to ensure a homogeneous reaction mixture and facilitate molecular interactions. Poor solubility can lead to low reaction rates and yields.[1][2]

  • Reactivity: Solvents can affect the reactivity of nucleophiles and electrophiles, as well as the stability of intermediates and transition states. For instance, polar aprotic solvents can enhance the reactivity of nucleophiles in S_N2 reactions, while polar protic solvents can stabilize carbocation intermediates in S_N1 reactions.

  • Reaction Temperature: The boiling point of the solvent often dictates the maximum temperature at which a reaction can be conducted at atmospheric pressure. This is a critical parameter for reactions that require heating.

  • Side Reactions: The solvent can influence the prevalence of side reactions, such as the formation of di-substituted piperazine byproducts or elimination products.[3]

  • Work-up and Purification: The choice of solvent can simplify or complicate the post-reaction work-up and purification process. A solvent that allows for easy product precipitation or extraction is often preferred.

Q2: What are the most common solvents used in piperazine synthesis?

A2: The choice of solvent is highly dependent on the specific synthetic route. However, some commonly employed solvents include:

  • For N-alkylation: Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols like ethanol.[1]

  • For Buchwald-Hartwig Amination: Toluene, dioxane, tetrahydrofuran (THF), and tert-butanol.[1][2]

  • For synthesis from diethanolamine or ethylene glycol: Water, alcohols, or in some cases, the reaction is run neat (without a solvent).

  • "Green" alternatives: Using an excess of piperazine itself as the solvent is an eco-friendly option in some cases.[4]

Q3: How can I select the optimal solvent for my specific piperazine synthesis?

A3: A systematic approach to solvent selection is recommended:

  • Literature Review: Begin by reviewing literature for similar transformations to identify solvents that have been used successfully.

  • Solubility Tests: Perform small-scale solubility tests with your starting materials in a few candidate solvents.

  • Screening Reactions: Conduct small-scale parallel reactions using a selection of promising solvents to empirically determine the best performer based on yield, purity, and reaction time.

  • Consider Downstream Processes: Evaluate how the solvent will impact work-up, purification, and waste disposal.

Troubleshooting Guides

Issue 1: Low Yield in Mono-N-Alkylation of Piperazine

Question: I am attempting a mono-N-alkylation of piperazine, but the yield of my desired product is consistently low. What role could the solvent be playing?

Answer: Low yields in mono-N-alkylation can often be attributed to solvent-related issues. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Step Explanation
Poor Solubility of Reactants Switch to a more polar aprotic solvent like DMF or use a co-solvent system.If the piperazine salt or the alkylating agent has limited solubility in your current solvent (e.g., acetonitrile), the reaction rate will be slow, leading to incomplete conversion.
Solvent-Mediated Side Reactions Ensure you are using an aprotic solvent.Protic solvents (e.g., ethanol, water) can participate in the reaction or deactivate the nucleophile, leading to undesired byproducts.
Reaction Temperature is Too Low Select a higher-boiling point solvent to enable heating.Some alkylations require elevated temperatures to proceed at a reasonable rate. If your current solvent has a low boiling point, you may be limited in the temperature you can achieve.
Formation of Di-substituted Byproduct Use a large excess of piperazine or consider using piperazine as the solvent.While primarily a stoichiometry issue, a solvent that poorly solubilizes the mono-substituted product might favor its reaction with another molecule of the alkylating agent.
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination to synthesize an N-aryl piperazine is giving me a mixture of mono- and di-arylated products, with low selectivity for the mono-substituted product. How can the solvent affect this?

Answer: Solvent choice is critical for controlling selectivity in Buchwald-Hartwig aminations.

Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Polarity Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, t-butanol).The polarity of the solvent can influence the relative rates of the first and second amination reactions. For the reaction of p-bromotoluene with piperazine, m-xylene was found to be a highly appropriate solvent.[5]
Catalyst Deactivation Use anhydrous solvents and consider solvents that are less likely to coordinate strongly with the palladium catalyst.Water and certain coordinating solvents can deactivate the palladium catalyst, leading to incomplete reaction and a mixture of products.
Poor Solubility of Intermediates For reactions with reactants having poor solubility, a more polar solvent like tert-butanol may be beneficial.[1]If the mono-arylated intermediate precipitates from the reaction mixture, it may not be available to react further, which could be beneficial for mono-selectivity but might also lead to an incomplete reaction if the starting materials also have poor solubility.

Data Presentation: Solvent Effects on Piperazine Synthesis

The following tables summarize the qualitative and, where available, quantitative impact of solvent choice on piperazine synthesis.

Table 1: Solvent Effects on Mono-N-Alkylation of Piperazine

SolventPolarityTypical Reaction TemperatureYieldPurity/SelectivityNotes
Acetonitrile (CH₃CN) Polar AproticRoom Temp. to RefluxModerate to HighGoodA common and effective solvent.[1]
Dimethylformamide (DMF) Polar AproticRoom Temp. to 100 °COften HighGoodExcellent solvating power for a wide range of reactants.
Dichloromethane (DCM) NonpolarRoom TemperatureVariableGoodUseful for reactions at or below room temperature.
Ethanol (EtOH) Polar ProticRoom Temp. to RefluxVariableCan be lowerMay lead to side reactions due to the protic nature.
Trifluoroethanol Polar ProticLow Temperature (5-10 °C)Reported for specific casesGoodUsed in specific protocols to control reactivity.[6]

Table 2: Solvent Effects on Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

SolventPolarityTypical Reaction TemperatureYieldSelectivity (Mono- vs. Di-)Notes
Toluene Nonpolar80-110 °CGood to HighVariableA standard solvent for this reaction.[1][2]
Dioxane Polar Aprotic80-100 °CGood to HighVariableAnother common choice, but care must be taken due to peroxide formation.[1][2]
Tetrahydrofuran (THF) Polar Aprotic60-70 °CModerate to HighVariableLower boiling point may limit reaction temperature.[1][2]
tert-Butanol (t-BuOH) Polar Protic80-90 °CGoodCan be improvedUseful for improving the solubility of polar reactants.[1]
m-Xylene NonpolarMicrowave HeatingHighHighIdentified as an optimal solvent for the amination of p-bromotoluene with piperazine.[5]
Piperazine (as solvent) -NeatModestGood for mono-arylationAn environmentally friendly approach.[4]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Mono-N-Alkylation of Piperazine

This protocol provides a framework for systematically evaluating the effect of different solvents on a mono-N-alkylation reaction.

Materials:

  • Piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃)

  • A selection of anhydrous solvents for screening (e.g., Acetonitrile, DMF, THF, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • Setup: In parallel reaction vials under an inert atmosphere, add piperazine (e.g., 5 equivalents) and the base (e.g., 2 equivalents).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 2 mL).

  • Reactant Addition: To each vial, add the alkyl halide (1 equivalent).

  • Reaction: Stir all reactions at a set temperature (e.g., room temperature or 60 °C) for a predetermined time (e.g., 12 hours).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals.

  • Work-up: Upon completion, quench the reactions and perform an appropriate work-up (e.g., filtration to remove the base, followed by solvent evaporation).

  • Analysis: Analyze the crude product from each reaction by LC-MS or GC-MS to determine the conversion and the ratio of mono- to di-alkylated product.

  • Comparison: Compare the results from each solvent to identify the optimal conditions.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with Piperazine

This protocol is a general procedure that can be adapted for solvent screening.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Piperazine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the ligand.

  • Reagent Addition: Add the aryl halide, piperazine, and the base to the flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Solvent_Issues start Problem Encountered (e.g., Low Yield, Poor Selectivity) check_solubility Check Reactant/Reagent Solubility in Current Solvent start->check_solubility solubility_issue Is Solubility Poor? check_solubility->solubility_issue change_solvent Select a More Appropriate Solvent (e.g., more polar, higher boiling point) solubility_issue->change_solvent Yes check_side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) solubility_issue->check_side_reactions No optimize_protocol Consult Experimental Protocols and Re-optimize change_solvent->optimize_protocol side_reactions_present Are Side Reactions Prevalent? check_side_reactions->side_reactions_present modify_conditions Modify Reaction Conditions: - Change Solvent Type (Aprotic vs. Protic) - Adjust Temperature side_reactions_present->modify_conditions Yes side_reactions_present->optimize_protocol No modify_conditions->optimize_protocol solution Problem Resolved optimize_protocol->solution

Caption: Troubleshooting workflow for solvent-related issues in piperazine synthesis.

Solvent_Selection_Workflow start Define Piperazine Synthesis Reaction lit_review Literature Review for Similar Transformations start->lit_review identify_solvents Identify Candidate Solvents lit_review->identify_solvents solubility_test Perform Small-Scale Solubility Tests identify_solvents->solubility_test screen_reactions Conduct Parallel Solvent Screening Reactions solubility_test->screen_reactions analyze_results Analyze Results (Yield, Purity, Reaction Time) screen_reactions->analyze_results select_optimal Select Optimal Solvent analyze_results->select_optimal scale_up Proceed with Scale-Up select_optimal->scale_up

Caption: A systematic workflow for selecting the optimal solvent for piperazine synthesis.

References

Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which typically involves two key steps: N-Boc protection of a piperazine-2-carboxylate derivative and subsequent esterification, or vice-versa.

Q1: My N-Boc protection reaction is incomplete or has a low yield. What should I do?

A1: An incomplete reaction is often indicated by the presence of the starting material on a Thin Layer Chromatography (TLC) plate. Here are several factors to check:

  • Reagent Stoichiometry: Ensure at least 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used relative to the starting piperazine derivative.[1]

  • Reaction Time: Allow the reaction to stir for a sufficient duration, typically ranging from a few hours to overnight. Continue to monitor the reaction's progress by TLC.[1]

  • Base and Solvent: The choice of base and solvent is critical. A common system is triethylamine (TEA) or sodium bicarbonate in a solvent like dichloromethane (DCM) or a dioxane/water mixture. Ensure the base is fresh and the solvents are anhydrous where required.[1][2]

  • Temperature: Most Boc protection reactions proceed well at room temperature, but gentle cooling to 0°C before adding (Boc)₂O can sometimes help minimize side reactions.[3]

Q2: I see multiple spots on my TLC plate after the Boc protection step. What could they be?

A2: Multiple spots suggest the presence of side products or unreacted starting materials. Common possibilities include:

  • Starting Material: The lowest spot on the TLC is often the unreacted, more polar starting amine.

  • Mono-Boc Product: This is your desired product.

  • Di-Boc Product: It is possible for the Boc group to add to both nitrogen atoms of the piperazine ring, resulting in a less polar, faster-moving spot on the TLC.

  • Degradation: If the reaction is run for too long or at elevated temperatures, degradation of either the starting material or product can occur.[1]

To resolve this, purification by flash column chromatography is typically required. Using a solvent system with a small amount of a basic modifier like triethylamine (e.g., 1%) can help reduce streaking of amine compounds on the silica gel.[4]

Q3: The esterification of my Boc-protected piperazine-2-carboxylic acid is not working. What are the potential issues?

A3: Failure in esterification can be due to several factors:

  • Presence of Water: Fischer esterification, a common method using an alcohol and a strong acid catalyst, is an equilibrium reaction. The presence of water will inhibit the reaction from proceeding to completion. Ensure all glassware is dry and use anhydrous solvents.

  • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, HCl) is used.

  • Alternative Reagents: If Fischer esterification is problematic, consider alternative methods. Using diazomethane (specifically trimethylsilyldiazomethane) is an effective way to form methyl esters from carboxylic acids.[5][6] Another approach is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction.[7][8][9]

  • Stationary Phase: Use silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The ratio can be adjusted to achieve good separation (e.g., 30:70 EtOAc:Hexane).[4] For more polar compounds, adding methanol may be necessary.

  • Visualization:

    • UV Light: If your compounds contain a UV-active chromophore, they can be visualized under a UV lamp.

    • Staining: For compounds without a chromophore, staining is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that visualizes most organic compounds.[1][7] Ninhydrin stain can be used to specifically visualize primary and secondary amines, which is useful for seeing the disappearance of the starting material.

Data Presentation

Table 1: Typical Reaction Parameters for Synthesis Steps

StepReactantReagentsSolventTemperatureTypical Time
N-Boc Protection Methyl piperazine-2-carboxylateDi-tert-butyl dicarbonate (1.1-1.3 eq.), Triethylamine (1.5-2.0 eq.)Dichloromethane (DCM)0°C to Room Temp.2-16 hours
Esterification 1-Boc-piperazine-2-carboxylic acidMethanol (excess), SOCl₂ (2 eq.)Methanol0°C to Room Temp.12-16 hours

Table 2: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular WeightTypical TLC Rf*¹H NMR Key Signals (CDCl₃, δ ppm)
Methyl piperazine-2-carboxylateC₆H₁₂N₂O₂144.17~0.1-0.2~3.7 (s, 3H, -OCH₃), 2.5-3.5 (m, piperazine protons)
1-Boc-piperazine-2-carboxylic acidC₁₀H₁₈N₂O₄230.26~0.3-0.5~1.45 (s, 9H, -C(CH₃)₃), 2.8-4.2 (m, piperazine protons)
Product: this compoundC₁₁H₂₀N₂O₄244.29~0.6-0.8~1.46 (s, 9H), ~3.75 (s, 3H), 2.8-4.5 (m, piperazine protons)

*Rf values are approximate and highly dependent on the exact mobile phase composition and TLC plate.

Experimental Protocols

Protocol 1: N-Boc Protection of Methyl piperazine-2-carboxylate
  • Dissolve methyl piperazine-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM to the stirred reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction's completion by TLC, staining with potassium permanganate.

  • Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Monitoring by Thin Layer Chromatography (TLC)
  • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. It is also helpful to spot the starting material as a reference.

  • Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots. If not UV-active, dip the plate quickly into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.[7] The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates the reaction is progressing.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Workup & Purification cluster_step3 Final Product & Analysis SM Methyl piperazine-2-carboxylate R1 (Boc)₂O, TEA, DCM SM->R1 React P1 Crude Boc-Protected Intermediate R1->P1 Yields Workup Aqueous Wash P1->Workup Purify Column Chromatography Workup->Purify Product 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate Purify->Product Analysis TLC, NMR, MS Analysis Product->Analysis Characterize

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete (Low Yield on TLC) Check_SM Is Starting Material (SM) a free amine? Start->Check_SM Check_Reagents Check Reagent Stoichiometry (>1.1 eq. (Boc)₂O?) (>1.5 eq. Base?) Check_SM->Check_Reagents Yes Action_Base Ensure sufficient base is present to free the amine Check_SM->Action_Base No (e.g., HCl salt) Check_Time Increase Reaction Time & Continue Monitoring Check_Reagents->Check_Time Yes Action_Reagents Add more (Boc)₂O and/or Base Check_Reagents->Action_Reagents No Check_Solvent Ensure Anhydrous Solvents Used Check_Time->Check_Solvent Action_Proceed Proceed to Workup Check_Solvent->Action_Proceed

References

Scalability challenges in the synthesis of substituted piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the scalability challenges in the synthesis of substituted piperazines.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues encountered during the synthesis of substituted piperazines.

Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-Substituted Byproduct

Question: My reaction is yielding a low amount of the desired mono-substituted piperazine while producing a significant quantity of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Utilizing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[1]

  • Protecting Groups: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][3] This ensures only one nitrogen is available for reaction, with the protecting group being removed in a subsequent step.[3]

  • Protonation: Using a protonated piperazine salt can protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[1][3]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][4][5] Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[1] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][4]

  • Base Selection: The choice of base is crucial.[1] While strong bases like NaOtBu are common, they can cause decomposition of the starting material. In such cases, consider weaker bases like K₃PO₄ or Cs₂CO₃.[1][4]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[1] Toluene, dioxane, and THF are commonly used.[1][4]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[1][4] It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[1][4]

Issue 3: Difficulty in Purifying Piperazine-Containing Compounds

Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1][4] Here are some effective methods:

  • Acid-Base Extraction: This technique is useful for separating basic piperazine products from non-basic impurities.[1][4] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1][4]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative into a salt (e.g., dihydrochloride or diacetate), which can then be recrystallized.[1] Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates, leaving impurities in the solution.[1]

  • Column Chromatography: While the basicity of piperazines can cause issues like streaking on silica gel, it remains a widely used method.[1] Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[1][4]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Mono-N-alkylation of Piperazine

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighNegligible
Note: Yields are generalized and will vary based on specific reaction conditions.[1]

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination Yields

ParameterObservationPotential CauseSuggested Solution
Catalyst/Ligand Low conversionCatalyst deactivation or low activityScreen different palladium precursors and phosphine ligands (e.g., RuPhos, XPhos).
Base Starting material decompositionBase is too strongSwitch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[1][4]
Solvent Poor solubility of reagentsSuboptimal solventTry alternative solvents like toluene, dioxane, or THF.[1][4]
Temperature Incomplete reaction or side productsTemperature is too low or too highMonitor reaction progress by TLC/LC-MS to determine optimal temperature and time.[1][4]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1]

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation

  • Materials:

    • Crude piperazine-containing mixture

    • Acetone

    • Glacial acetic acid

  • Procedure:

    • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.[1]

    • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).[1]

    • The crystalline piperazine diacetate will precipitate.

    • Cool the mixture to 10-30°C to maximize precipitation.[1]

    • Separate the precipitated salt from the liquid by filtration.

    • Wash the collected precipitate with cold acetone to remove residual impurities.[1]

    • Dry the purified piperazine diacetate under vacuum.

Mandatory Visualization

Troubleshooting_Mono_Substitution Start Low Yield of Mono-substituted Piperazine Check_Disub Significant Di-substitution Observed? Start->Check_Disub Check_Completion Incomplete Reaction? Check_Disub->Check_Completion No Stoichiometry Stoichiometry Issue Check_Disub->Stoichiometry Yes Conditions Suboptimal Reaction Conditions Check_Completion->Conditions Yes Reactivity High Reactivity of Mono-substituted Product Stoichiometry->Reactivity Sol_Stoich Increase Piperazine Excess (5-10 eq.) Stoichiometry->Sol_Stoich Sol_Protect Use Mono-protected Piperazine (e.g., Boc) Reactivity->Sol_Protect Sol_Conditions Optimize Temperature, Time, and Reagent Addition Conditions->Sol_Conditions

Caption: Troubleshooting workflow for low mono-substitution yield.

Buchwald_Hartwig_Optimization Start Low Yield in Buchwald-Hartwig N-Aryl Piperazine Synthesis Catalyst Catalyst & Ligand Selection Start->Catalyst Base Base Selection Start->Base Solvent Solvent Effects Start->Solvent TempTime Temperature & Time Start->TempTime Sol_Catalyst Screen Pd precursors & phosphine ligands Catalyst->Sol_Catalyst Sol_Base Consider weaker bases (e.g., K₃PO₄, Cs₂CO₃) Base->Sol_Base Sol_Solvent Test alternative solvents (e.g., Toluene, Dioxane) Solvent->Sol_Solvent Sol_TempTime Monitor reaction progress (TLC/LC-MS) to optimize TempTime->Sol_TempTime

Caption: Key optimization areas for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted piperazines? A1: The primary methods for synthesizing N-substituted piperazines include N-alkylation using alkyl halides, reductive amination, and N-arylation via methods like Buchwald-Hartwig amination or SNAr reactions on electron-deficient arenes.[2] For C-substituted piperazines, methods are more complex and can involve de novo ring synthesis or direct C-H functionalization.[6]

Q2: Are there any "green" or more environmentally friendly approaches to piperazine synthesis? A2: Research is ongoing to develop more sustainable synthetic methods. Some approaches focus on using flow chemistry, which can improve safety and efficiency, especially for energetic or hazardous reactions.[7] Additionally, efforts are being made to replace hazardous solvents and reagents with more environmentally benign alternatives.

Q3: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine? A3: The most reliable method is a stepwise approach.[4] First, introduce one substituent onto the piperazine ring, often utilizing a protecting group strategy to ensure mono-substitution.[3][4] After the first substitution, the protecting group is removed, and the second, different substituent can be introduced on the other nitrogen atom.

Q4: What are some of the challenges with scaling up photoredox-catalyzed reactions for C-H functionalization of piperazines? A4: A significant challenge with scaling up photoredox reactions is the requirement for a sufficient surface-area-to-volume ratio for light penetration, which can be difficult to achieve in large batch reactors.[7] This can lead to long reaction times.[7] Flow reactors are a promising solution to this issue as they provide a high surface-area-to-volume ratio, facilitating more efficient light exposure and potentially shortening reaction times.[7]

Q5: What types of impurities should I be aware of in large-scale piperazine synthesis? A5: Besides the common di-substituted byproduct, other potential impurities can include unreacted starting materials, reagents, and byproducts from side reactions such as elimination or over-oxidation.[4] It is also important to consider process-related impurities, which can be introduced from solvents, catalysts, and other reagents used in the synthesis.[8] Degradation products that may form during the reaction or workup should also be monitored.

References

Validation & Comparative

Characterization of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of key analytical techniques for 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS No. 129799-15-1), a versatile building block in medicinal chemistry. We present a summary of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols.

This compound, with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol , is a piperazine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This unique structure necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment.

At a Glance: Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedKey Performance MetricsTypical Application
¹H NMR Spectroscopy Provides detailed information on the molecular structure, including the number and connectivity of protons.Chemical Shift (δ), Multiplicity, Coupling Constants (J)Structural Elucidation and Confirmation
¹³C NMR Spectroscopy Reveals the carbon framework of the molecule.Chemical Shift (δ)Structural Confirmation and Isomer Differentiation
Mass Spectrometry (MS) Determines the molecular weight and provides information on the elemental composition and fragmentation pattern.Mass-to-Charge Ratio (m/z)Molecular Weight Determination and Structural Confirmation
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities, allowing for purity assessment and quantification.Retention Time (t₋), Peak AreaPurity Assessment and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity. The data presented below is for the closely related (R)-enantiomer, which is expected to have identical NMR spectra to the racemic mixture.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.45s9Htert-butyl (Boc)
2.50 - 3.20m6HPiperazine ring protons
3.75s3HMethyl ester (COOCH₃)
4.80br s1HPiperazine N-H
~4.90m1HCH adjacent to COO-Me
Expected ¹³C NMR Data (CDCl₃, 101 MHz)[1]
Chemical Shift (δ, ppm)Assignment
28.3tert-butyl (Boc) - CH₃
43-49Piperazine ring carbons
52.4Methyl ester (COOCH₃)
80.5tert-butyl (Boc) - quaternary C
~155Carbonyl (Boc)
~172Carbonyl (Ester)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

    • Acquisition time: 3.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 4.0 µs

    • Acquisition time: 1.2 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation analysis. The expected molecular ion peak for this compound corresponds to its molecular weight of 244.29 g/mol .

Expected Mass Spectrum Data (Electrospray Ionization - ESI)[1]
m/zAssignment
245.1[M+H]⁺
267.1[M+Na]⁺
189.1[M - C₄H₈ + H]⁺ (Loss of isobutylene)
145.1[M - Boc + H]⁺ (Loss of Boc group)
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Mass range: 50-500 m/z

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method is typically suitable for a compound of this polarity.

Alternative HPLC Method for Piperazine Derivatives
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Method Development
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Method Optimization:

    • Scouting Gradient: Begin with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time.

    • Fine-tuning: Adjust the gradient slope around the elution time of the main peak to achieve optimal separation from any impurities.

    • Isocratic Elution: If baseline separation is achieved with a specific mobile phase composition, an isocratic method can be developed for routine analysis.

  • Validation: The developed method should be validated for parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines.

Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Confirmation Synthesis Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Characterized Product Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Figure 1. Analytical workflow for the characterization of the target compound.

By employing a combination of these powerful analytical techniques, researchers can confidently verify the structure and purity of this compound, ensuring the quality and reliability of this important synthetic intermediate for drug discovery and development.

A Comparative Guide to HPLC and LC-MS Analysis of Piperazine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of piperazine dicarboxylates. The information presented is supported by experimental data from various scientific sources to aid in method selection and development for these polar compounds.

Piperazine dicarboxylates are important building blocks in medicinal chemistry. Their inherent polarity, and in some cases, lack of a strong UV chromophore, present unique analytical challenges. This guide explores various chromatographic strategies, including reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), as well as chiral separations, to address these challenges.

Comparison of Analytical Methods

LC-MS/MS is a highly sensitive and selective method for analyzing piperazine dicarboxylates, especially in complex matrices.[1] For routine analysis of the main component, HPLC with UV detection can be a viable and more accessible option, although derivatization may be necessary for compounds lacking a strong chromophore to achieve adequate sensitivity.[1]

Table 1: Comparison of HPLC and LC-MS Methods for Piperazine Dicarboxylate Analysis
MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation with detection based on UV absorbance.Readily available instrumentation; good for routine analysis of the main component.[1]Piperazine and some derivatives lack a strong chromophore, often requiring derivatization for sensitive detection; lower sensitivity for byproducts.[1]
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity; capable of analyzing complex matrices.[1]Higher equipment cost and complexity.[1]

Experimental Protocols

Reversed-Phase HPLC-UV (with Derivatization)

For piperazine derivatives lacking a UV chromophore, pre-column derivatization can be employed to enable UV detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the piperazine nitrogens to form a UV-active derivative.

  • Derivatization Procedure:

    • Dissolve the piperazine dicarboxylate sample in a suitable solvent.

    • Add a solution of NBD-Cl and a suitable base (e.g., sodium bicarbonate).

    • Heat the mixture to facilitate the reaction.

    • Cool the reaction mixture and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 340 nm

    • Injection Volume: 10 µL

LC-MS/MS Method for N-Boc-piperazine-C3-COOH and its Derivatives

This method is suitable for the analysis of N-Boc-piperazine-C3-COOH, a piperazine derivative with a carboxylic acid functionality, and its methyl ester and amide derivatives.

  • Sample Preparation:

    • Prepare individual stock solutions of the analytes in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solutions.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the compounds of interest. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[2]

    • Flow Rate: 0.3 mL/min[1]

    • Column Temperature: 40°C[1]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+)

    • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor/Product Ions: To be determined for each specific analyte.

Data Presentation

Table 2: Quantitative Performance Data for HPLC-UV Analysis of Derivatized Piperazine
ParameterResult
Linearity Range30 to 350 ppm
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Accuracy (% Recovery)104.87-108.06%
Precision (%RSD)< 1.13%

Data is for a validated method for piperazine in an active pharmaceutical ingredient after derivatization with NBD-Cl.

Table 3: Comparative LC-MS Performance for N-Boc-piperazine-C3-COOH and its Derivatives
CompoundExpected Retention TimePrecursor Ion (m/z)Key Fragment Ions (m/z)
N-Boc-piperazine-C3-COOHEarly[M+H]⁺[M+H-Boc]⁺, [M+H-C4H8]⁺
N-Boc-piperazine-C3-COOCH3Intermediate[M+H]⁺[M+H-Boc]⁺, [M+H-C4H8]⁺
N-Boc-piperazine-C3-CONH2Late[M+H]⁺[M+H-Boc]⁺, [M+H-C4H8]⁺

The modification of the carboxylic acid group influences the polarity and, consequently, the retention time in reversed-phase chromatography.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing piperazine dicarboxylates Derivatization Derivatization (if required for UV) Sample->Derivatization For HPLC-UV LCMS LC-MS/MS System Sample->LCMS Direct Injection Standard Standard Solutions HPLC HPLC System Standard->HPLC Standard->LCMS Derivatization->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for HPLC and LC-MS analysis of piperazine dicarboxylates.

Alternative Chromatographic Strategies

Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the polar nature of piperazine dicarboxylates, HILIC presents a strong alternative to traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the retention of polar analytes. This technique can be particularly advantageous for separating highly polar compounds that show little to no retention on C18 columns.

Chiral Separations

Many piperazine dicarboxylates possess chiral centers, making the separation of enantiomers crucial for pharmaceutical applications. Chiral stationary phases (CSPs) are commonly employed for this purpose. The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for the separation of a broad range of chiral compounds, including those containing carboxylic acid functional groups.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of piperazine dicarboxylates depends on the specific requirements of the assay, including the need for sensitivity, selectivity, and the availability of instrumentation. For quantitative analysis in complex matrices, LC-MS/MS is the method of choice due to its high sensitivity and specificity. For routine quality control of bulk materials where the analyte has a suitable chromophore or after derivatization, HPLC-UV can be a cost-effective and reliable alternative. The inherent polarity of piperazine dicarboxylates suggests that HILIC should be considered as a valuable chromatographic mode for improved retention and separation. For chiral piperazine dicarboxylates, dedicated chiral separation methods using appropriate CSPs are essential.

References

A Comparative Guide to ¹H and ¹³C NMR Data of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a selection of substituted piperazine derivatives. Piperazine and its derivatives are significant pharmacophores found in a wide array of bioactive compounds and pharmaceuticals. Understanding their structural features through NMR spectroscopy is crucial for drug discovery and development. This document presents key NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of these compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) data for representative mono- and di-substituted piperazine derivatives. The data are compiled from published research and illustrate the influence of different substituents on the NMR spectra of the piperazine ring.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Selected Substituted Piperazines

CompoundSolventPiperazine Protons (δ, ppm)Other Protons (δ, ppm)Reference
1-(4-Nitrobenzoyl)piperazine (3a)CDCl₃2.81 (br s, 2H), 2.96 (br s, 2H), 3.33 (br s, 2H), 3.77 (br s, 2H)7.56 (d, 2H), 8.27 (d, 2H)[1]
1-(2,4-Difluorobenzoyl)piperazineCDCl₃2.92 (br s, 2H), 3.03 (br s, 2H), 3.39 (br s, 2H), 3.85 (br s, 2H)6.85 (t, 1H), 6.96 (t, 1H), 7.40 (m, 1H)[2]
N,N'-Bis(2,4-difluorobenzoyl)piperazineCDCl₃3.34 (br s, 2H), 2.44, 3.79, 3.89 (m, 4H)6.78–7.06 (m, 4H), 7.43 (dd, 2H)[2]
1-Acetyl-4-(2-phenyl-1-diazenyl)piperazineCDCl₃~3.4-3.8 (m, 8H)7.1-7.5 (m, 5H), 2.15 (s, 3H)[3]

Note: "br s" denotes a broad singlet, "d" a doublet, "t" a triplet, and "m" a multiplet.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Selected Substituted Piperazines

CompoundSolventPiperazine Carbons (δ, ppm)Other Carbons (δ, ppm)Reference
1-(4-Nitrobenzoyl)piperazine (3a)CDCl₃43.5, 46.0, 46.6, 49.0124.0, 128.2, 142.2, 148.5, 163.1 (C=O)[1]
1-(2,4-Difluorobenzoyl)piperazineCDCl₃42.4, 45.3, 45.8, 47.4104.4, 112.5, 120.1, 130.8, 158.7, 164.0, 164.6 (C=O)[2]
N,N'-Bis(2,4-difluorobenzoyl)piperazineCDCl₃42.1, 42.5, 46.9, 47.5104.4, 112.7, 119.8, 131.0, 158.7, 164.0, 164.7 (C=O)[2]
1-Acetyl-4-(2-phenyl-1-diazenyl)piperazineCDCl₃42.8, 47.5169.1 (C=O), 122.8, 129.0, 129.8, 144.9, 21.4 (CH₃)[3]

The observation of multiple, often broad, signals for the piperazine protons and carbons at room temperature is a common feature for N-acyl and other asymmetrically substituted piperazines. This phenomenon arises from restricted rotation around the amide C-N bond and/or slow ring inversion of the piperazine chair conformation on the NMR timescale.[1][4]

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for substituted piperazines, based on standard laboratory practices.

General Procedure for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid substituted piperazine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing, although modern spectrometers can reference to the residual solvent peak.

  • NMR Spectrometer Setup:

    • The data presented in this guide were typically acquired on a 400 MHz NMR spectrometer.[1][2]

    • The spectrometer is locked to the deuterium signal of the solvent.

    • The sample is shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is typically used.

    • The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The data is Fourier transformed, phase-corrected, and baseline-corrected.

    • Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm) or the residual solvent peak.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is typically performed to obtain singlets for all carbon signals.

    • The spectral width is set to cover the expected range for carbon resonances (e.g., 0 to 200 ppm).

    • A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • The data is processed similarly to the ¹H NMR data.

    • Chemical shifts are reported in ppm relative to TMS (0.00 ppm) or the solvent's carbon signals.

  • 2D NMR Experiments (Optional):

    • For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of substituted piperazines using NMR spectroscopy.

NMR_Workflow Workflow for NMR Analysis of Substituted Piperazines cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Piperazine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Concentration) Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed for assignment Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling) Processing->Assignment Conformational Conformational Analysis (Dynamic NMR, if applicable) Assignment->Conformational Structure Structure Elucidation Assignment->Structure Conformational->Structure

Caption: Workflow for the NMR analysis of substituted piperazines.

References

A Comparative Guide to the Synthetic Routes of N-Boc-piperazine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine-2-carboxylic acid methyl ester is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the Boc-protecting group on one nitrogen and the methyl ester on the carboxylic acid functionality allows for selective chemical transformations, making it a versatile intermediate. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data.

Comparison of Synthetic Routes

The synthesis of N-Boc-piperazine-2-carboxylic acid methyl ester can be approached through several distinct strategies, each with its own set of merits and drawbacks in terms of starting materials, reaction conditions, yield, and scalability. Below is a summary of the key quantitative data for three primary synthetic routes.

ParameterRoute 1: Direct EsterificationRoute 2: Asymmetric Synthesis from D-AsparagineRoute 3: Cyclization of a Diamine Precursor
Starting Material (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acidD-Asparagine2,3-dibromo-propionic acid methyl ester, N,N'-dibenzyl-ethane-1,2-diamine
Key Transformations EsterificationCbz-protection, Hofmann rearrangement, esterification, Boc-protection, cyclization, debenzylationCyclization, debenzylation, N-Boc protection
Reported Overall Yield 48%[1]High (specific overall yield not reported)84.8% (for the initial cyclization product)
Chirality Control Relies on chiral starting materialDerived from chiral pool (D-Asparagine)Requires subsequent resolution or asymmetric synthesis
Number of Steps 163+
Key Reagents TrimethylsilyldiazomethaneCbzCl, IPh(OAc)₂, 1-bromo-2-chloroethaneEt₃N, Pd/C, Boc₂O
Advantages Direct, single-step from advanced intermediate.Utilizes an inexpensive chiral starting material.High yield for the core-forming step.
Disadvantages Use of hazardous and costly trimethylsilyldiazomethane.Multi-step synthesis with potential for yield loss at each stage.Requires deprotection and selective protection steps, adding to the overall step count.

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the synthetic routes, the following diagrams outline the key transformations.

route1 start N-Boc-piperazine-2-carboxylic acid product N-Boc-piperazine-2-carboxylic acid methyl ester start->product Trimethylsilyldiazomethane, MeOH/CH₂Cl₂

Route 1: Direct Esterification

route2 cluster_0 Preparation of Chiral Intermediate cluster_1 Piperazine Ring Formation and Deprotection d_asparagine D-Asparagine cbz_protected Cbz-protected Asparagine d_asparagine->cbz_protected CbzCl degraded_product Hofmann Rearrangement Product cbz_protected->degraded_product IPh(OAc)₂ esterified_product Methyl Ester degraded_product->esterified_product MeOH, SOCl₂ boc_protected N-Boc Protected esterified_product->boc_protected Boc₂O cyclized_product Cyclized Piperazine boc_protected->cyclized_product 1-bromo-2-chloroethane final_product N-Boc-piperazine-2-carboxylic acid methyl ester cyclized_product->final_product H₂, Pd/C

Route 2: Asymmetric Synthesis from D-Asparagine

route3 cluster_0 Cyclization cluster_1 Deprotection and Protection dibromo 2,3-dibromo-propionic acid methyl ester dibenzyl_piperazine 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester dibromo->dibenzyl_piperazine Et₃N, Toluene, reflux diamine N,N'-dibenzyl-ethane-1,2-diamine diamine->dibenzyl_piperazine Et₃N, Toluene, reflux piperazine_ester piperazine-2-carboxylic acid methyl ester dibenzyl_piperazine->piperazine_ester H₂, Pd/C final_product N-Boc-piperazine-2-carboxylic acid methyl ester piperazine_ester->final_product Boc₂O

Route 3: Cyclization of a Diamine Precursor

Experimental Protocols

Route 1: Direct Esterification of (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Materials:

  • (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g)

  • Methanol (100 mL)

  • Dichloromethane (115 mL)

  • Trimethylsilyldiazomethane (2M solution in hexane, 14 mL)

  • Silica gel for column chromatography

  • Eluent: 5% methanol/7N ammonia in ethyl acetate

Procedure:

  • In a 250 mL three-neck flask, suspend (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid in methanol and dichloromethane.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add trimethylsilyldiazomethane dropwise to the mixture.

  • Continue stirring at room temperature for 16 hours.

  • Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oil.

  • Purify the crude product by silica gel column chromatography, eluting with a 5% methanol/7N ammonia in ethyl acetate solution to yield (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.[1]

Yield: 2.55 g (48%)[1]

Route 2: Asymmetric Synthesis from D-Asparagine

This multi-step synthesis begins with the protection of D-asparagine, followed by a series of transformations to build the piperazine ring.

Step 1: Cbz Protection of D-Asparagine

  • D-Asparagine is reacted with benzyl chloroformate (CbzCl) in the presence of a base to protect the amino group.

Step 2: Hofmann Rearrangement

  • The Cbz-protected asparagine undergoes a Hofmann rearrangement using a reagent like iodobenzene diacetate (IPh(OAc)₂) to form a diamine precursor.

Step 3: Esterification

  • The carboxylic acid is converted to a methyl ester using standard esterification methods, such as reaction with methanol and thionyl chloride.

Step 4: N-Boc Protection

  • The free amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Step 5: Cyclization

  • The piperazine ring is formed by reacting the N-Boc protected intermediate with a cyclizing agent such as 1-bromo-2-chloroethane.

Step 6: Cbz Deprotection

  • The Cbz protecting group is removed by catalytic hydrogenation (H₂, Pd/C) to yield the final product.

While a patent describes this route as high-yielding, specific experimental details and yields for each step are not publicly available.

Route 3: Cyclization of a Diamine Precursor followed by Deprotection and N-Boc Protection

This route involves the initial formation of a dibenzyl-protected piperazine ester, which is then converted to the desired product.

Step 1: Synthesis of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester

  • A solution of 2,3-dibromo-propionic acid methyl ester in toluene is heated to 50°C.

  • Triethylamine (Et₃N) is added, followed by the dropwise addition of N,N'-dibenzyl-ethane-1,2-diamine.

  • The resulting mixture is heated to reflux overnight.

  • After cooling, the reaction mixture is worked up with aqueous HCl and NaOH, followed by extraction with ethyl acetate.

  • The organic layer is dried and concentrated to give 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.

Yield for Step 1: 84.8%

Step 2: Debenzylation

  • The dibenzyl-protected intermediate is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to remove both benzyl groups, yielding piperazine-2-carboxylic acid methyl ester.

Step 3: Selective N-Boc Protection

  • The resulting piperazine-2-carboxylic acid methyl ester is then selectively protected at the N1 position with a Boc group using di-tert-butyl dicarbonate under controlled conditions to afford the final product.

Detailed protocols and yields for the debenzylation and selective N-Boc protection steps would require further optimization.

Conclusion

The choice of synthetic route for N-Boc-piperazine-2-carboxylic acid methyl ester depends heavily on the specific requirements of the project, including scale, cost, and the need for enantiopurity.

  • Route 1 is the most direct for accessing the chiral product from a commercially available precursor, but the use of a hazardous reagent may be a limiting factor for large-scale synthesis.

  • Route 2 offers an elegant asymmetric synthesis from a simple and inexpensive chiral starting material. However, its multi-step nature may lead to a lower overall yield and requires careful optimization of each step.

  • Route 3 provides a high-yielding method for the construction of the piperazine core, but the subsequent deprotection and selective protection steps add to the complexity and may impact the overall efficiency.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for the preparation of this important building block.

References

A Researcher's Guide to Alternative Reagents for N-Boc Protection of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective mono-protection of piperazine is a critical step in the synthesis of a vast array of pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the nitrogen atoms of the piperazine ring, allowing for functionalization of the other. However, the traditional use of di-tert-butyl dicarbonate (Boc-anhydride) can be fraught with challenges, including the formation of the undesired di-protected byproduct, leading to lower yields and cumbersome purification.

This guide provides a comprehensive comparison of alternative reagents and methodologies for the N-Boc protection of piperazines. We will delve into modified Boc-protection strategies that enhance selectivity, explore orthogonal protecting groups that offer alternative deprotection pathways, and present an innovative, high-yield synthetic route. This objective comparison, supported by experimental data, aims to equip researchers with the knowledge to select the optimal method for their specific synthetic needs.

Performance Comparison of N-Protection Methods for Piperazine

The following table summarizes the key performance indicators for various methods of N-protection of piperazine, providing a clear comparison of yields, reaction conditions, and key advantages.

Protection MethodReagent(s)SolventTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Traditional Boc Protection Di-tert-butyl dicarbonateDichloromethaneRoom Temp1-3Often <50% (mono)Disadvantages: Low selectivity, formation of di-Boc byproduct, requires extensive purification.[1]
Acid-Mediated Boc Protection Piperazine, HCl, Di-tert-butyl dicarbonateMethanol0 - Room Temp370-80Advantages: Improved selectivity for mono-protection, simple procedure.[2]
Iodine-Catalyzed Boc Protection Di-tert-butyl dicarbonate, Iodine (catalytic)Solvent-freeRoom Temp0.5High (up to 95% for general amines)Advantages: Mild conditions, short reaction time, environmentally friendly.[3]
Alternative Synthetic Route Diethanolamine, Thionyl chloride, Boc-anhydride, AmmoniaAqueous/OrganicStepwise (reflux, 25°C, 60°C)~20>93.5Advantages: Very high yield and purity, avoids piperazine as a starting material, suitable for industrial scale.[1][4]
Cbz Protection Benzyl chloroformate, Na₂CO₃Dichloromethane/Water0Not specifiedHighAdvantages: Orthogonal to Boc, stable protecting group. Disadvantages: Deprotection typically requires hydrogenolysis.[5]
Fmoc Protection Fmoc-Cl, NaHCO₃Dioxane/Water0 - Room TempSeveral hoursHigh (general amines)Advantages: Orthogonal to Boc, deprotection under mild basic conditions. Disadvantages: Potential for byproduct formation with water.[6][7][8]
Trityl Protection Trityl chloride, Pyridine/DMAPPyridineRoom TempNot specifiedHigh (selective for primary amines)Advantages: Orthogonal to Boc, bulky group favors mono-protection, mild deprotection. Disadvantages: Reagent can be expensive.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Traditional N-Boc Protection of Piperazine

This method often leads to a mixture of mono- and di-protected piperazine.

Reagents and Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate mono- and di-Boc-piperazine.

Acid-Mediated Selective Mono-N-Boc Protection of Piperazine

This method significantly improves the yield of the mono-protected product.[2]

Reagents and Materials:

  • Piperazine

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve piperazine (1.0 eq) in methanol and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of HCl or TFA (1.0 eq) in methanol dropwise while stirring vigorously.

  • Stir the mixture for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise over 10 minutes.

  • Allow the reaction to proceed for 3 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated NaOH solution.

  • Extract the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine.[2]

Innovative High-Yield Synthesis of N-Boc-Piperazine from Diethanolamine

This three-step industrial method provides excellent yields and purity.[1][4]

Step 1: Chlorination of Diethanolamine

  • In a suitable reactor, add thionyl chloride.

  • Slowly add diethanolamine, controlling the temperature.

  • Heat the mixture to reflux for approximately 4.5 hours.

  • After cooling, the resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.

Step 2: Boc Protection

  • To the crude bis(2-chloroethyl)amine, add purified water and cool to below 10 °C.

  • Add sodium carbonate to make the solution alkaline (pH > 10).

  • Slowly add di-tert-butyl dicarbonate at a controlled temperature (10-20 °C).

  • Allow the reaction to proceed at 25 °C for about 14 hours, maintaining an alkaline pH.

Step 3: Aminolysis Cyclization

  • To the resulting tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water.

  • Raise the temperature to approximately 60 °C and maintain for about 2.5 hours.

  • Cool the reaction mixture and perform a liquid-liquid extraction with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.

Selective Mono-N-Cbz Protection of Piperazine

This method utilizes the orthogonal Cbz protecting group.[5]

Reagents and Materials:

  • Piperazine (5.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

  • Aqueous sodium carbonate

Procedure:

  • Dissolve piperazine (5.0 eq) in DCM or a biphasic system with aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq) dropwise while vigorously stirring.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.

  • Extract the product with an organic solvent.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[5]

Visualizing the Workflow: A Comparative Overview

The following diagram illustrates the general workflow for evaluating and selecting an appropriate N-protection strategy for piperazine, from initial reaction to the final protected product.

G Workflow for N-Protection of Piperazine cluster_0 Starting Material cluster_1 Protection Strategy cluster_2 Reaction Conditions cluster_3 Protected Intermediate Piperazine Piperazine Boc Boc Protection (Di-tert-butyl dicarbonate) Piperazine->Boc Cbz Cbz Protection (Benzyl chloroformate) Piperazine->Cbz Fmoc Fmoc Protection (Fmoc-Cl) Piperazine->Fmoc Trt Trityl Protection (Trityl chloride) Piperazine->Trt Boc_cond Standard, Acid-mediated, or Iodine-catalyzed Boc->Boc_cond Cbz_cond Schotten-Baumann Cbz->Cbz_cond Fmoc_cond Aqueous Base Fmoc->Fmoc_cond Trt_cond Anhydrous Base Trt->Trt_cond Mono_Boc Mono-Boc-Piperazine Boc_cond->Mono_Boc Mono_Cbz Mono-Cbz-Piperazine Cbz_cond->Mono_Cbz Mono_Fmoc Mono-Fmoc-Piperazine Fmoc_cond->Mono_Fmoc Mono_Trt Mono-Trt-Piperazine Trt_cond->Mono_Trt G Orthogonal Deprotection Pathways cluster_0 Protected Piperazine cluster_1 Deprotection Reagent cluster_2 Deprotected Product Boc_Pip N-Boc-Piperazine Acid Strong Acid (e.g., TFA, HCl) Boc_Pip->Acid Acid Lability Cbz_Pip N-Cbz-Piperazine Hydrogenolysis H₂, Pd/C Cbz_Pip->Hydrogenolysis Catalytic Hydrogenolysis Fmoc_Pip N-Fmoc-Piperazine Base Mild Base (e.g., Piperidine) Fmoc_Pip->Base Base Lability Free_Piperazine Free Piperazine Derivative Acid->Free_Piperazine Hydrogenolysis->Free_Piperazine Base->Free_Piperazine

References

A Comparative Guide to the Efficacy of Piperazine Derivatives as Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several key piperazine derivatives as agonists at serotonin and dopamine receptors. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

Introduction

Piperazine derivatives are a versatile class of compounds with a wide range of pharmacological activities, largely attributed to their interaction with various neurotransmitter receptors. This guide focuses on their efficacy as agonists, particularly at serotonin 5-HT1A and dopamine D2, D3, and D4 receptors. Understanding the comparative efficacy and signaling pathways of these derivatives is crucial for the development of novel therapeutics for neurological and psychiatric disorders.

Data Presentation: Efficacy of Piperazine Derivatives

The following table summarizes the in vitro efficacy of selected piperazine derivatives at human serotonin and dopamine receptors. The data, including binding affinity (Ki), potency (EC50), and maximal efficacy (Emax), have been compiled from various preclinical studies.

CompoundReceptorBinding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax, % of full agonist)Receptor Coupling
Buspirone 5-HT1A14[1]10[1]40-60[1]Gi/o[2]
Tandospirone 5-HT1A27[1]20[1]30-50[1]Gi/o[2]
Aripiprazole D2~0.34-0.6738[3]~25-51[3]Gi/o
D3~0.8--Gi/o
5-HT1A~1.4-4.3-Partial AgonistGi/o
Brexpiprazole D2~0.3-Lower than AripiprazoleGi/o[4]
D3~1.1--Gi/o
5-HT1A~0.12-Partial AgonistGi/o
Cariprazine D2~0.49-0.69--Gi/o
D3~0.085-Partial AgonistGi/o[5]
5-HT1A~2.6-Partial AgonistGi/o
WAY-100635 5-HT1A0.39[6]-Antagonist-
D43.3[6]9.7[6]Full Agonist[7]Gi/o

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by these piperazine derivatives and a general workflow for assessing their efficacy.

Signaling Pathways

G_protein_signaling

Experimental Workflow

experimental_workflow start Start: Select Piperazine Derivative and Target Receptor cell_culture Cell Culture: Maintain cell line expressing the target receptor start->cell_culture membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep functional_assay Functional Assays (Determine EC50 and Emax) cell_culture->functional_assay binding_assay Receptor Binding Assay (Determine Ki) membrane_prep->binding_assay data_analysis Data Analysis: - Dose-response curves - Parameter calculation binding_assay->data_analysis cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay gtp_assay [35S]GTPγS Binding Assay functional_assay->gtp_assay beta_arrestin_assay β-Arrestin Recruitment Assay functional_assay->beta_arrestin_assay cAMP_assay->data_analysis gtp_assay->data_analysis beta_arrestin_assay->data_analysis conclusion Conclusion: Comparative efficacy determined data_analysis->conclusion

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

    • Test piperazine derivatives at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • GF/C filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through the GF/C filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand).

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a G-protein coupled receptor (GPCR) agonist to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Materials:

    • Whole cells expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

    • Test piperazine derivatives at various concentrations.

    • Cell lysis buffer.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Plate reader compatible with the chosen assay kit.

  • Procedure for Gi-coupled receptors (e.g., 5-HT1A, D2):

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test piperazine derivative and incubate for a specified time (e.g., 30 minutes at 37°C).

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using the cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.

    • Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by an agonist.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test piperazine derivatives at various concentrations.

    • Assay buffer containing MgCl₂.

    • GF/C filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with GDP and varying concentrations of the test compound in the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a specified time (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.[8]

    • Terminate the reaction by rapid filtration through the GF/C filter plate.[8]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist).

    • Generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.

  • Materials:

    • Cell line co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

    • Test piperazine derivatives at various concentrations.

    • Substrate for the reporter enzyme (if applicable).

    • Plate reader for luminescence or fluorescence detection.

  • Procedure (Example using an enzyme complementation assay):

    • Seed the engineered cells in a multi-well plate.

    • Add varying concentrations of the test piperazine derivative and incubate for a specified time (e.g., 60-90 minutes at 37°C).

    • Add the detection reagents containing the substrate for the reporter enzyme.

    • Incubate to allow for signal development.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The provided data and methodologies offer a framework for the comparative evaluation of piperazine derivatives as receptor agonists. The choice of compound for a specific research or therapeutic application will depend on the desired receptor selectivity, potency, and intrinsic efficacy. For instance, while buspirone and tandospirone are partial agonists at 5-HT1A receptors, aripiprazole, brexpiprazole, and cariprazine exhibit a more complex profile as partial agonists at dopamine D2 and D3 receptors, with varying affinities for other serotonin receptors.[9] The detailed experimental protocols provided herein can be adapted to further characterize the pharmacological profiles of novel piperazine derivatives.

References

Structural analysis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate crystals

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative structural analysis of piperazine dicarboxylate crystals. As no public crystallographic data for 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is currently available, this document presents a detailed examination of closely related structures to offer valuable insights into the conformational behavior and crystal packing of this class of compounds. The information herein is intended to serve as a reference for researchers engaged in the design and development of piperazine-based compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary piperazine derivatives. This data provides a basis for understanding the potential solid-state conformation of this compound. The piperazine ring in these derivatives, as in many substituted piperazines, predominantly adopts a stable chair conformation.[1][2]

Parametertert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2]N,N-bis(2,4-difluorobenzoyl)piperazine[3]
Molecular Formula C₂₀H₂₇FN₂O₂C₂₀H₁₆F₄N₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 11.1338(3) Åb = 11.5303(3) Åc = 15.5401(5) Åα = 90°β = 108.013(1)°γ = 90°a = 7.2687(3) Åb = 17.2658(8) Åc = 6.9738(3) Åα = 90°β = 115.393(2)°γ = 90°
Piperazine Ring Conformation ChairChair
Key Bond Angles N1—C12—C13 = 110.77(19)°N2—C15—C14 = 110.1(2)°Not explicitly stated
Nitrogen Atom Hybridization One N atom is sp³ hybridized, and the other is sp² hybridized.[1][2]Not explicitly stated

Experimental Protocols

The determination of crystal structures for piperazine derivatives, and organic compounds in general, primarily relies on single-crystal X-ray diffraction. While powder X-ray diffraction is a powerful tool for identifying solid states and analyzing polycrystalline samples, single-crystal XRD provides the detailed atomic arrangement necessary for a complete structural elucidation.[4][5]

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for determining the three-dimensional structure of a molecule.[6]

1. Crystal Growth and Selection:

  • High-quality single crystals are essential for accurate structural determination.[6] Crystals should be clear, well-formed, and free of visible defects.[7]

  • Slow crystallization methods such as vapor diffusion or slow cooling of a saturated solution are typically employed to obtain crystals of suitable size and quality (ideally 30-300 microns).[6][7]

2. Crystal Mounting:

  • A selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6]

  • The diffracted X-rays are detected, and their intensities and positions are recorded.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to improve the atomic coordinates, bond lengths, and bond angles.

Visualizing the Crystallographic Workflow

The following diagram illustrates the typical workflow for determining and analyzing a crystal structure.

Crystallographic Analysis Workflow Crystallographic Analysis Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Processing & Reduction XRD->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis (Bonding, Packing, etc.) Validation->Analysis

Caption: Workflow for Crystal Structure Determination.

References

A Comparative Guide to Catalysts for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine, a core scaffold in numerous pharmaceuticals, is synthesized through various catalytic routes. The choice of catalyst is paramount, directly influencing yield, selectivity, and process viability. This guide provides an objective comparison of prevalent catalytic systems for piperazine synthesis, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.

Performance Comparison of Catalytic Systems

The efficiency of piperazine synthesis is critically dependent on the catalyst, starting material, and reaction conditions. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic approaches.

CatalystStarting Material(s)Temperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Nickel-based Catalysts
Raney Ni (8.2 wt%)Diethanolamine (DEA)190-2002.0-2.7 (H₂)5--24.2[1]
Ni-MgODiethanolamine (DEA) & NH₃225~17-3147-[2]
Ni-MgOAminoethylethanolamine & NH₃22518--82~70[2]
Ni-MgODiethylenetriamine & NH₃225-39783~81[2]
(40-50%) Ni, (10-15%) Cu/SiO₂Monoethanolamine (MEA) & NH₃20020-65-7859.6-61.338.7-47.8[3]
Ni-Cu/MordeniteEthylene Glycol & NH₃/H₂23010-4275-[4]
Cobalt-based Catalysts
20% Co/α-Al₂O₃Monoethanolamine (MEA) & NH₃2300.7 (H₂)4--49.8[1]
20% Co/H-ZSM-5Monoethanolamine (MEA) & NH₃350--76.845.735[3]
Ruthenium-based Catalysts
Ru(CO)₄-PBu₃Ethylenediamine (EDA) & Ethylene Glycol (EG)220-15-18--80[1]
Ru-PNP pincer complexDiethanolamine (DEA) & NH₃1554.2246932.6 (AEEA)-[5]
Palladium-based Catalysts
0.8% Pd/MgOEthylenediamine (EDA) & Ethylene Glycol (EG)220-6.5--100 (88% isolated)[1]
Zeolite-based Catalysts
K-ZSM-5Ethylenediamine (EDA) & H₂O340-7280-9050-6045-48[1]
CaCl₂-HZSM-5Ethylenediamine (EDA) & H₂O340-->95-65[4]

Note: '-' indicates data not reported in the cited source. AEEA stands for Aminoethylethanolamine.

Reaction Pathways and Experimental Workflow

The synthesis of piperazine can proceed through several key pathways, primarily involving the cyclization of ethanolamines or ethylenediamine derivatives. The choice of precursor significantly impacts the reaction mechanism and the required catalytic system.

Piperazine_Synthesis_Pathways MEA Monoethanolamine (MEA) Piperazine Piperazine MEA->Piperazine + NH₃ Catalyst: Ni, Co DEA Diethanolamine (DEA) AEEA Aminoethylethanolamine DEA->AEEA + NH₃ Catalyst: Ru-PNP EDA Ethylenediamine (EDA) EDA->Piperazine + EG Catalyst: Ru, Pd EDA->Piperazine Self-condensation Catalyst: Zeolites EG Ethylene Glycol (EG) EG->Piperazine + NH₃ Catalyst: Ni-Cu AEEA->Piperazine Intramolecular Cyclization Catalyst: Ni-MgO DETA Diethylenetriamine DETA->Piperazine Intramolecular Cyclization Catalyst: Ni-MgO

Caption: Major catalytic pathways for piperazine synthesis from various precursors.

A generalized workflow for the screening and evaluation of catalysts for piperazine synthesis is crucial for systematic research and development.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_post Post-Analysis Catalyst_Prep Catalyst Synthesis & Characterization Reactor_Setup Reactor Assembly & Leak Test Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Setup Reaction_Execution Reaction under Controlled Conditions Reactor_Setup->Reaction_Execution Product_Sampling Product Sampling & Quenching Reaction_Execution->Product_Sampling Analysis GC/HPLC/NMR Analysis (Conversion, Selectivity, Yield) Product_Sampling->Analysis Data_Evaluation Data Evaluation & Comparison Analysis->Data_Evaluation Catalyst_Recycling Catalyst Recovery & Reusability Test Data_Evaluation->Catalyst_Recycling

Caption: Generalized experimental workflow for catalyst screening in piperazine synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Piperazine from Diethanolamine using Raney Ni Catalyst[1]

Materials:

  • Diethanolamine (DEA)

  • Raney Nickel (8.2 wt% of DEA)

  • 1,4-dioxane (solvent)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Charge the autoclave with diethanolamine and 1,4-dioxane.

  • Add the Raney Nickel catalyst to the mixture.

  • Seal the autoclave and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to 2.0-2.7 MPa.

  • Heat the mixture to 190-200 °C while stirring.

  • Maintain the reaction conditions for 5 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product mixture is then analyzed (e.g., by gas chromatography) to determine the yield of piperazine.

Protocol 2: Synthesis of Piperazine from Diethanolamine and Ammonia using Ni-MgO Catalyst[2]

Materials:

  • Diethanolamine (DEA)

  • Anhydrous Ammonia (NH₃)

  • Ni-MgO catalyst

  • Autoclave reactor

Procedure:

  • Prepare the Ni-MgO catalyst as described in the reference literature.

  • Charge the autoclave with diethanolamine and the Ni-MgO catalyst.

  • Seal the autoclave and introduce anhydrous ammonia. The molar ratio of ammonia to diethanolamine should be approximately 10:1.

  • Heat the reactor to 225 °C. The pressure will rise to approximately 17 MPa.

  • Maintain the reaction at this temperature with agitation.

  • Monitor the conversion of diethanolamine periodically by taking samples and analyzing them by gas chromatography.

  • Once the desired conversion is achieved, cool the reactor and vent the excess ammonia.

  • The product mixture is collected and analyzed to determine the selectivity towards piperazine and other products.

Protocol 3: Continuous Synthesis of Piperazine from Ethylenediamine and Water using a Zeolite Catalyst[1][4]

Materials:

  • Ethylenediamine (EDA)

  • Deionized Water

  • Zeolite catalyst (e.g., CaCl₂-modified HZSM-5)

  • Tubular flow reactor

  • High-temperature furnace

Procedure:

  • Pack the tubular reactor with the zeolite catalyst.

  • Prepare an aqueous solution of ethylenediamine (e.g., 40% EDA in water).

  • Heat the reactor to the desired temperature (e.g., 340 °C).

  • Feed the EDA solution into the reactor at a constant flow rate (e.g., 0.40 mL/min).

  • The gaseous products exiting the reactor are cooled and condensed.

  • Collect the liquid product and analyze it using gas chromatography to determine the conversion of EDA and the yield of piperazine.

  • The catalyst can be regenerated by passing air through the reactor at an elevated temperature to burn off any coke deposits.

References

A Comparative Guide to Purity Validation of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a detailed comparison of elemental analysis as a primary method for validating the purity of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, alongside other common analytical techniques.

Purity Assessment by Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[1][2] For organic compounds, this typically involves CHN analysis (Carbon, Hydrogen, Nitrogen), which measures the mass percentage of these elements in a sample.[1][3] The experimental results are then compared against the theoretically calculated percentages based on the compound's molecular formula (C₁₁H₂₀N₂O₄). A close correlation between the experimental and theoretical values is a strong indicator of sample purity. Generally, a deviation of up to ±0.4% is considered acceptable in many chemistry journals.[4][5]

Data Presentation: Elemental Composition

The purity of two hypothetical lots of this compound is assessed by comparing their experimental elemental analysis data against the theoretical values.

ElementTheoretical %Experimental Lot A (%)Deviation (%)Status (Acceptable Deviation ≤ ±0.4%)Experimental Lot B (%)Deviation (%)Status (Acceptable Deviation ≤ ±0.4%)
Carbon (C)54.0854.21+0.13✓ Pass54.98+0.90✗ Fail
Hydrogen (H)8.258.19-0.06✓ Pass8.01-0.24✓ Pass
Nitrogen (N)11.4711.55+0.08✓ Pass12.05+0.58✗ Fail

Lot A shows deviations within the acceptable ±0.4% range, confirming a high degree of purity. Lot B exhibits significant deviations for Carbon and Nitrogen, suggesting the presence of impurities.

Comparison with Alternative Analytical Methods

While elemental analysis is a powerful tool for purity confirmation, it is often used in conjunction with other methods that provide structural information and can separate impurities.[2] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such complementary techniques.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Confirms elemental composition and purity.[3]Separates, quantifies, and identifies components in a mixture.Elucidates molecular structure and identifies impurities.[4][5]
Information Provided Percentage of C, H, N.Retention time, peak area (purity %), UV-Vis spectra.Chemical shifts, coupling constants, integration (structural detail).
Sample Requirement Small (milligrams).Small (micrograms to milligrams).Milligrams.
Limitations Does not identify the nature of impurities. Cannot distinguish between isomers.Requires a suitable chromophore for UV detection; derivatization may be needed for piperazines.[6][7]Less sensitive for detecting minor impurities compared to HPLC.

Experimental Protocols

Protocol 1: Elemental (CHN) Analysis

This protocol describes the general procedure for determining the Carbon, Hydrogen, and Nitrogen content of a sample via combustion analysis.[1]

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: The sample is placed in the analyzer and combusted at high temperatures (typically ~900-1000°C) in an oxygen-rich environment. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation: The resulting gases are passed through a column where they are separated.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's readings and the initial sample weight.

  • Comparison: The experimental percentages are compared with the theoretical values calculated from the molecular formula.

Protocol 2: Purity Determination by HPLC-UV

This protocol outlines a general method for analyzing piperazine derivatives. As this compound lacks a strong native chromophore, a derivatization step may be required for sensitive UV detection.[6]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl), if necessary.[6][7]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., Methanol) at a known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to a similar concentration as the standard.

  • (Optional) Derivatization: If required, mix the sample and standard solutions with an excess of the derivatizing agent (e.g., NBD-Cl in acetonitrile). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[6]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

    • UV Detection: Wavelength is determined by the absorption maximum of the analyte or its derivative.

  • Data Analysis: Inject the standard solutions and the sample solution. Identify the main peak corresponding to the compound based on its retention time. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Visualized Workflows

The following diagrams illustrate the logical processes involved in purity validation.

Purity_Validation_Workflow cluster_0 Phase 1: Preparation & Execution cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Outcome Sample Sample Receipt Method Method Selection Sample->Method Experiment Experimentation Method->Experiment Analysis Data Analysis Experiment->Analysis Comparison Compare to Standard/Theory Analysis->Comparison Decision Purity Confirmed? Comparison->Decision Report Final Report Decision->Report Yes Fail Further Investigation / Repurification Decision->Fail No

Caption: Workflow for chemical purity validation.

Elemental_Analysis_Logic start Start: Purity Validation calc Calculate Theoretical %C, H, N (from C11H20N2O4) start->calc exp Perform CHN Combustion Analysis (Get Experimental %C, H, N) start->exp compare Is |Theoretical % - Experimental %| ≤ 0.4% for each element? calc->compare exp->compare pass Conclusion: Sample is Pure compare->pass Yes fail Conclusion: Sample is Impure or Requires Further Analysis compare->fail No

Caption: Decision logic for elemental analysis.

References

A Comparative Guide to the Synthesis of Piperazine Derivatives: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine moiety is a crucial scaffold in medicinal chemistry, found in a wide array of pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2] The efficient synthesis of piperazine derivatives is therefore a topic of significant interest for researchers and professionals in drug development. This guide provides a comparative overview of common and modern synthetic methodologies, presenting quantitative data, detailed experimental protocols, and a generalized workflow to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic route for piperazine derivatives can significantly impact yield, reaction time, and overall efficiency. Below is a summary of various methods with reported performance metrics.

Synthesis MethodKey FeaturesTypical YieldsReaction TimeKey Reagents/CatalystsReference(s)
Traditional N-Arylation Involves reaction of an aniline precursor with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.Low to ModerateUp to 24 hoursbis(2-chloroethyl)amine hydrochloride[3]
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of aryl halides with piperazine. Allows for a broad substrate scope.High (up to 97%)10 minutes - hoursPd catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., BINAP)[3][4][5]
Reductive Amination Reaction of a carbonyl compound with piperazine in the presence of a reducing agent.Good to HighVariableNaBH(OAc)₃, NaBH₃CN, H₂/catalyst[1][6]
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates, significantly reducing reaction times.Good to HighMinutes to hoursVaries by reaction type[2][7][8][9]
Photoredox Catalysis (SLAP/CLAP) Modern methods using visible light to generate radical intermediates for piperazine ring formation.HighVariablePhotoredox catalyst (e.g., Iridium or organic dyes)[10][11]
One-Pot Synthesis from Amino Acids An efficient pathway to enantiomerically pure substituted piperazines starting from readily available amino acids.High (83-92%)VariableUgi-4 component reaction reagents[12]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.

1. Buchwald-Hartwig Amination for N-Arylpiperazines

This protocol describes a rapid, palladium-catalyzed synthesis of N-arylpiperazines under aerobic conditions.[3]

  • Materials: Aryl chloride (1.0 mmol), piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), NaOtBu (1.4 mmol), and toluene (3 mL).

  • Procedure:

    • To an oven-dried vial, add the aryl chloride, piperazine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand.

    • Add toluene to the vial and seal it with a Teflon-lined cap.

    • Stir the reaction mixture at 100 °C for the specified time (e.g., 10 minutes to 24 hours, monitored by TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

2. Reductive Amination for N-Alkylpiperazines

This protocol outlines the synthesis of an N-alkylpiperazine derivative using sodium triacetoxyborohydride.[6]

  • Materials: Piperazine derivative (1.0 mmol), aldehyde or ketone (1.2 mmol), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), and 1,2-dichloroethane (DCE) or another suitable solvent (10 mL).

  • Procedure:

    • Dissolve the piperazine derivative and the carbonyl compound in the solvent in a round-bottom flask.

    • Add sodium triacetoxyborohydride to the mixture in portions at room temperature.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

3. Microwave-Assisted Synthesis of Monosubstituted Piperazines

This method provides an accelerated synthesis of monosubstituted piperazines.[2][7]

  • Materials: Piperazine (10 mmol), alkylating or acylating agent (1.0 mmol), and a suitable solvent (e.g., methanol).

  • Procedure:

    • In a microwave-safe vessel, dissolve piperazine in the solvent.

    • Add the alkylating or acylating agent to the solution.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 15-30 minutes).

    • After cooling, remove the solvent under reduced pressure.

    • Purify the product by an appropriate method, such as crystallization or column chromatography.

Generalized Workflow for Piperazine Derivative Synthesis and Analysis

The following diagram illustrates a typical workflow from the synthesis of a piperazine derivative to its final characterization.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start Starting Materials (e.g., Piperazine, Aryl Halide) reaction Chemical Reaction (e.g., Buchwald-Hartwig) start->reaction 1. Coupling extraction Extraction & Washing reaction->extraction 2. Isolation purification Purification (e.g., Column Chromatography) extraction->purification 3. Purification characterization Structural Characterization (NMR, MS, IR) purification->characterization 4. Verification purity Purity Assessment (HPLC, Elemental Analysis) characterization->purity 5. Quantification end_node Final Product: Piperazine Derivative purity->end_node

References

Safety Operating Guide

Proper Disposal of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS No. 129799-15-1), a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Key Safety Measures:

  • Ventilation: Always work in a well-ventilated space or under a chemical fume hood.[1]

  • Eye Protection: Wear protective safety goggles or a face shield.[1]

  • Skin Protection: Use impervious gloves (such as heavy rubber) and protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a suitable respirator should be worn.

  • Spill Management: In the event of a spill, wear appropriate PPE, absorb the material with an inert substance, and collect it into a suitable container for disposal.[2] Prevent the spill from entering drains or waterways.[2]

Hazard Summary

This compound is classified with the following hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[3]

Signal Word: Warning[1][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[1][2][4][5]

  • Waste Collection:

    • Carefully transfer the waste material into a designated, compatible, and properly labeled waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

  • Chemical Treatment for Disposal:

    • The primary disposal method involves dissolving or mixing the material with a combustible solvent.[1] This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe combustion.[1]

    • Note: This step should only be performed by trained personnel in a facility equipped for chemical incineration. Do not attempt this procedure in a standard laboratory setting.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed and approved waste disposal plant.[2][5]

    • Ensure all local and national regulations for hazardous waste disposal are followed.[4]

Disposal Workflow

start Start: Disposal of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate ppe Wear Appropriate PPE: - Safety Goggles - Impervious Gloves - Protective Clothing start->ppe check_spill Is there a spill? ppe->check_spill spill_cleanup Contain and absorb spill with inert material. Collect in a suitable container. check_spill->spill_cleanup Yes waste_collection Transfer waste into a labeled, sealed container. check_spill->waste_collection No spill_cleanup->waste_collection storage Store container in a cool, dry, well-ventilated area. waste_collection->storage disposal_decision Engage licensed waste disposal service? storage->disposal_decision incineration Dissolve in a combustible solvent and burn in a chemical incinerator with afterburner and scrubber. disposal_decision->incineration Yes end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate
Reactant of Route 2
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.